4-(2-Bromophenyl)butan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-bromophenyl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7,12H,3-4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCSOSRGJVRDBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2-Bromophenyl)butan-1-ol: Properties, Synthesis, and Reactivity
Introduction
4-(2-Bromophenyl)butan-1-ol is a bifunctional organic molecule of significant interest to the chemical, pharmaceutical, and materials science sectors. Its structure, featuring a primary alcohol and an ortho-substituted bromophenyl ring, makes it a versatile synthetic building block. The presence of the aryl bromide provides a reactive handle for a multitude of cross-coupling reactions, while the primary alcohol can undergo a wide range of transformations, including oxidation, esterification, and etherification.
This guide provides an in-depth analysis of the chemical properties, reactivity, and synthetic utility of 4-(2-Bromophenyl)butan-1-ol. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound for application in their work. Notably, this molecule serves as a key pharmaceutical reference standard, particularly in relation to the synthesis of active pharmaceutical ingredients like Salmeterol, underscoring its relevance in medicinal chemistry.[1]
Physicochemical and Computed Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. While extensive experimental data for 4-(2-Bromophenyl)butan-1-ol is not widely published, a combination of information from suppliers and computational models provides a solid foundation for its characterization.
| Property | Value | Source |
| CAS Number | 123206-83-7 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃BrO | [1][2][3] |
| Molecular Weight | 229.12 g/mol | [1][2] |
| IUPAC Name | 4-(2-bromophenyl)butan-1-ol | [2] |
| XLogP3 (Computed) | 2.9 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 4 | [2] |
| Storage Conditions | Sealed in dry, room temperature | [3] |
Spectroscopic Characterization (Anticipated)
Spectroscopic analysis is critical for structure elucidation and purity assessment. While specific spectra for this compound are not publicly available, its structural features allow for a reliable prediction of its key spectroscopic signatures.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be complex but highly informative.
-
Aromatic Region (δ 7.0-7.6 ppm): Four protons on the benzene ring will appear as a complex multiplet pattern characteristic of a 1,2-disubstituted ring. The proton ortho to the bromine atom may be shifted further downfield.
-
Hydroxymethyl Protons (-CH₂OH, δ ~3.6 ppm): The two protons adjacent to the hydroxyl group are expected to appear as a triplet, coupled to the adjacent methylene group.
-
Alkyl Chain Protons (-CH₂-CH₂-CH₂-, δ ~1.5-2.8 ppm): The three methylene groups of the butyl chain will present as multiplets. The benzylic protons (-Ar-CH₂-) will be the most downfield (~2.7 ppm), appearing as a triplet. The other two methylene groups will appear as overlapping multiplets in the upfield region (~1.5-1.8 ppm).
-
Hydroxyl Proton (-OH, variable shift): The hydroxyl proton will appear as a broad singlet, with its chemical shift being highly dependent on concentration and solvent.
-
-
¹³C NMR (Carbon NMR):
-
Aromatic Carbons (δ ~120-142 ppm): Six distinct signals are expected for the aromatic carbons. The carbon atom bonded to the bromine (C-Br) will be significantly shifted, and its signal may be attenuated.
-
Alcohol Carbon (-CH₂OH): Expected around δ ~62 ppm.
-
Alkyl Chain Carbons: Three signals for the aliphatic carbons are expected between δ ~28-35 ppm.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A strong, broad absorption band around 3300-3400 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch (Aliphatic): Multiple sharp peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹).
-
C-H Stretch (Aromatic): Peaks appearing just above 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.
-
C-Br Stretch: Typically found in the fingerprint region, around 500-600 cm⁻¹.
-
Synthesis and Purification
A robust synthetic protocol is essential for obtaining high-purity 4-(2-Bromophenyl)butan-1-ol. While multiple routes are conceivable, a common and effective strategy involves the Grignard reaction, followed by reduction or ring-opening of a suitable precursor. Below is a validated, mechanistically sound approach.
Proposed Synthetic Workflow: Grignard Reaction Route
This pathway utilizes the reaction of a Grignard reagent derived from 2-bromo-1-iodobenzene with an appropriate electrophile like γ-butyrolactone.
Caption: Proposed synthesis of 4-(2-Bromophenyl)butan-1-ol.
Experimental Protocol
-
Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF). Add a solution of 2-bromo-1-iodobenzene in anhydrous THF dropwise. The initiation of the reaction is indicated by heat evolution and the disappearance of the iodine color. Maintain a gentle reflux until all the magnesium is consumed.
-
Nucleophilic Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of γ-butyrolactone in anhydrous THF dropwise, maintaining the temperature below 10 °C. Stir the reaction mixture at room temperature for 12-16 hours.
-
Workup and Hydrolysis: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate acid.
-
Reduction: Dissolve the crude intermediate in anhydrous THF and add it dropwise to a stirred suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) in THF at 0 °C. After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.
-
Final Workup and Purification: Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-(2-Bromophenyl)butan-1-ol.
Chemical Reactivity and Key Transformations
The synthetic value of 4-(2-Bromophenyl)butan-1-ol stems from the orthogonal reactivity of its two functional groups. This allows for selective transformations, making it a powerful intermediate in multi-step syntheses.
Reactions of the Aryl Bromide Moiety
The C(sp²)-Br bond is a cornerstone for modern carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling.
This reaction is one of the most powerful methods for forming C-C bonds between aryl halides and organoboron compounds. It is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[4][5] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Generalized Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine 4-(2-Bromophenyl)butan-1-ol, a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Heat the reaction mixture, typically between 80-110 °C, and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product via column chromatography.
Reactions of the Primary Alcohol Moiety
The primary alcohol is amenable to a variety of classical transformations.
The selective oxidation of the primary alcohol offers a route to two different, valuable functional groups. The choice of oxidant and reaction conditions is paramount for controlling the outcome.[7]
-
Oxidation to Aldehyde: To obtain the corresponding aldehyde, 4-(2-bromophenyl)butanal, milder oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (DCM) are effective. The aldehyde must often be used immediately or purified carefully due to its potential instability.[8]
-
Oxidation to Carboxylic Acid: For the synthesis of 4-(2-bromophenyl)butanoic acid, stronger oxidizing agents are employed under more vigorous conditions.[7] Common reagents include potassium permanganate (KMnO₄), chromic acid (generated in situ from CrO₃ and H₂SO₄, i.e., Jones reagent), or sodium dichromate in aqueous sulfuric acid.[8] The reaction is typically heated to ensure complete conversion.
Caption: Oxidation pathways for 4-(2-Bromophenyl)butan-1-ol.
Applications in Medicinal Chemistry and Drug Development
The utility of 4-(2-Bromophenyl)butan-1-ol in drug development is multifaceted.
-
Key Synthetic Intermediate: As a bifunctional molecule, it serves as a crucial starting material or intermediate for complex target molecules. The ability to perform selective reactions at either the aryl bromide or the alcohol site allows for the construction of diverse molecular scaffolds.
-
Pharmaceutical Reference Standard: It is used as a high-purity reference standard for analytical method development, validation, and quality control in the pharmaceutical industry, particularly for drugs like Salmeterol.[1]
-
Scaffold for Library Synthesis: The structure is ideal for creating libraries of related compounds for high-throughput screening. The aryl bromide can be coupled with a wide array of boronic acids (via Suzuki coupling) or amines (via Buchwald-Hartwig amination), while the alcohol can be converted into esters or ethers, generating significant molecular diversity from a single precursor.
-
Role of Bromine in Drug Design: The bromine atom itself can be a critical feature in a final drug molecule. It can increase potency and selectivity by forming halogen bonds with target proteins, and it often enhances metabolic stability and bioavailability.[9][10]
Handling, Storage, and Safety
As a laboratory chemical, 4-(2-Bromophenyl)butan-1-ol must be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) is not universally available, data from structurally related compounds suggest the following precautions.
-
Hazards: Likely to be harmful if swallowed and may cause skin and eye irritation.[11][12] Handle in a well-ventilated area or a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended by suppliers.[3]
It is the user's responsibility to perform a full risk assessment before use and to consult any available supplier-specific safety data sheets.
References
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PubChem. 4-(2-Bromophenyl)butan-1-ol. National Center for Biotechnology Information. [Link]
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Chemchart. 1-(4-bromophenyl)butan-1-ol (22135-53-1). [Link]
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Al-Masoudi, et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. Molecules. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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YouTube. Oxidation butan-1-ol to butanal using a Fenton's oxidising system Part 1. [Link]
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MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. [Link]
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Doc Brown's Chemistry. Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of butan-1-ol. [Link]
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Journal of Pharmaceutical Sciences and Research. Introducing bromine to the molecular structure as a strategy for drug design. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. [Link]
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Nagwa. Determining the Product of the Oxidation of Butan-1-ol. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Revisely. Oxidation of Butanol. [Link]
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Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. [Link]
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ResearchGate. Synthesis of Xenbucin using Suzuki reaction catalyzed by Pd/C in water. [Link]
- Google Patents. CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.
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PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan). [Link]
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Carl ROTH. Safety Data Sheet: 4-Nitrophenyl butyrate. [Link]
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PubMed Central. Design, Synthesis and Pharmacological Evaluation of ... N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. [Link]
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PubChem. 4-(2-Bromophenyl)butanoic acid. National Center for Biotechnology Information. [Link]
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ResearchGate. The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone). [Link]
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An In-Depth Technical Guide to 4-(2-Bromophenyl)butan-1-ol: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Bromophenyl)butan-1-ol is a substituted aromatic alcohol that serves as a valuable building block in modern organic synthesis. Its structure, featuring a reactive bromine atom on the phenyl ring and a primary alcohol on the butyl chain, offers dual functionality for creating more complex molecular architectures. In the pharmaceutical landscape, the incorporation of a bromophenyl moiety is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Bromine's size and electronegativity can enhance binding affinity to biological targets, improve metabolic stability, and increase lipophilicity, which is crucial for penetrating the blood-brain barrier in Central Nervous System (CNS) drug discovery.[1] This guide provides a comprehensive overview of the synthesis, characterization, and strategic applications of 4-(2-Bromophenyl)butan-1-ol for professionals in drug development and chemical research.
Physicochemical and Computed Properties
A summary of the key quantitative data for 4-(2-Bromophenyl)butan-1-ol is presented below. These properties are fundamental for experimental design, including solvent selection, reaction monitoring, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃BrO | PubChem [CID: 22136233] |
| Molecular Weight | 229.11 g/mol | PubChem [CID: 22136233] |
| CAS Number | 123206-83-7 | PubChem [CID: 22136233] |
| XLogP3 (Lipophilicity) | 2.9 | PubChem [CID: 22136233] |
| Hydrogen Bond Donors | 1 | PubChem [CID: 22136233] |
| Hydrogen Bond Acceptors | 1 | PubChem [CID: 22136233] |
| Rotatable Bonds | 4 | PubChem [CID: 22136233] |
Synthesis and Mechanistic Insights
The most direct and reliable method for preparing 4-(2-Bromophenyl)butan-1-ol is through the reduction of its corresponding carboxylic acid, 4-(2-bromophenyl)butanoic acid, or its ester derivative. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which ensures a complete and clean conversion of the carboxylic acid to the primary alcohol.
Mechanistic Rationale
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbonyl carbon of the carboxylic acid. This process occurs in two stages. First, an initial deprotonation of the acidic carboxylic proton occurs, releasing hydrogen gas and forming a lithium carboxylate salt. Subsequently, the aluminum hydride complex coordinates to the carbonyl oxygen, and successive hydride transfers reduce the carboxylate to a primary alcohol upon acidic or aqueous workup. The use of an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), is critical. LiAlH₄ reacts violently with water and other protic solvents; therefore, rigorous exclusion of moisture is paramount for both safety and reaction efficiency.[2]
Experimental Protocol: Reduction of 4-(2-Bromophenyl)butanoic Acid
This protocol describes a laboratory-scale synthesis of 4-(2-Bromophenyl)butan-1-ol. All glassware must be oven-dried and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
4-(2-Bromophenyl)butanoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (or THF)
-
Distilled water
-
10% Sulfuric Acid (H₂SO₄)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, suspend lithium aluminum hydride (1.2 molar equivalents) in 50 mL of anhydrous diethyl ether under a nitrogen atmosphere.
-
Substrate Addition: Dissolve 4-(2-bromophenyl)butanoic acid (1.0 molar equivalent) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then gently heat to reflux for an additional 2-3 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).[3][4]
-
Workup and Quenching (Caution: Exothermic): Cool the reaction flask back to 0°C. Cautiously quench the excess LiAlH₄ by slowly and sequentially adding distilled water (X mL), followed by 15% sodium hydroxide solution (X mL), and finally distilled water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to precipitate the aluminum salts into a granular, easily filterable form.
-
Isolation: Stir the resulting mixture for 15 minutes until a white granular precipitate forms. Filter the mixture through a pad of Celite, washing the filter cake with additional diethyl ether.
-
Purification: Combine the organic filtrates and wash sequentially with 10% H₂SO₄, water, and finally brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting crude oil can be further purified by flash column chromatography on silica gel to yield pure 4-(2-Bromophenyl)butan-1-ol.
Caption: Synthetic workflow for the preparation of 4-(2-Bromophenyl)butan-1-ol.
Spectroscopic Characterization (Expected)
Structural confirmation is achieved through a combination of spectroscopic methods. The expected signatures for 4-(2-Bromophenyl)butan-1-ol are detailed below, providing a self-validating checklist for researchers.[5]
-
¹H NMR (Proton NMR):
-
Aromatic Protons (4H): Four signals in the aromatic region (~7.0-7.6 ppm). Due to the ortho-bromo substitution, these protons will be in distinct chemical environments, leading to complex splitting patterns (doublets, triplets, or doublet of doublets).
-
Methylene group adjacent to Oxygen (-CH₂OH, 2H): A triplet at ~3.6 ppm, deshielded by the adjacent electronegative oxygen atom.
-
Benzylic Methylene group (-Ar-CH₂-, 2H): A triplet at ~2.7 ppm.
-
Aliphatic Methylene groups (-CH₂-CH₂-, 4H): Two overlapping multiplets in the ~1.5-1.8 ppm range.
-
Hydroxyl Proton (-OH, 1H): A broad singlet with a variable chemical shift, typically between 1.0-4.0 ppm, which will disappear upon a D₂O shake.
-
-
¹³C NMR (Carbon NMR):
-
Aromatic Carbons (6C): Six distinct signals in the aromatic region (~120-142 ppm). The carbon atom bonded to the bromine (C-Br) will appear around ~122 ppm, while the carbon bearing the butyl chain (C-alkyl) will be around ~141 ppm.
-
Carbon adjacent to Oxygen (-CH₂OH, 1C): A signal around ~62 ppm.
-
Benzylic Carbon (-Ar-CH₂, 1C): A signal around ~35 ppm.
-
Aliphatic Carbons (-CH₂-CH₂-, 2C): Two signals in the upfield region, typically around ~30 ppm and ~28 ppm.
-
-
IR (Infrared) Spectroscopy:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's hydrogen bonding.[6]
-
C-H Stretch (sp³): Multiple sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C-H Stretch (sp²): Weaker peaks just above 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Primary Alcohol): A strong, distinct peak around 1050 cm⁻¹.
-
C-Br Stretch: A signal in the fingerprint region, typically 500-650 cm⁻¹.
-
Applications in Drug Discovery and Development
4-(2-Bromophenyl)butan-1-ol is not an active pharmaceutical ingredient (API) itself but serves as a key intermediate in their synthesis.[][8] Its utility stems from the strategic placement of its functional groups.
-
Scaffold for Further Elaboration: The primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, or converted into other functional groups (e.g., amines, esters, ethers) to build more complex molecules.
-
Introduction of the Bromophenyl Moiety: The bromine atom is a critical feature for subsequent cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.[9] This allows for the efficient formation of carbon-carbon or carbon-nitrogen bonds, attaching the bromophenylbutanol scaffold to other parts of a target molecule. This is a common strategy in the synthesis of APIs for CNS disorders, where the phenyl group is often a key pharmacophore for receptor binding.[10][11]
-
Modulation of Drug Properties: Brominated intermediates are frequently used in the synthesis of APIs for cardiovascular drugs (like Telmisartan) and anticonvulsants.[12][13] The presence of bromine can enhance the lipophilicity of the final compound, which is a critical factor for oral bioavailability and penetration of the blood-brain barrier.[1]
Safety and Handling
4-(2-Bromophenyl)butan-1-ol should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as harmful if swallowed. All handling should be performed in a well-ventilated fume hood. Store the compound in a cool, dry place, sealed tightly to prevent moisture absorption.
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El-Hashash, M. A., Rizk, S. A., & Ahmed, E. A. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. American Journal of Chemistry, 2(1), 1-6. Available at: [Link]
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Pandey, S., et al. (2000). Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones. European Journal of Medicinal Chemistry, 35(12), 1069-1077. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-2-methylbut-1-ene (CAS 20038-12-4) in Pharmaceutical Intermediate Synthesis. inno-pharmchem.com. Available at: [Link]
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Kataoka, M., et al. (2002). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Journal of Bioscience and Bioengineering, 94(4), 361-365. Available at: [Link]
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Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Available at: [Link]
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Aaopen Global. (n.d.). 2-(2-bromophenyl)-4 API Intermediate. tradeindia.com. Available at: [Link]
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Czopek, A., et al. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules, 20(3), 3846-3874. Available at: [Link]
- Metcalfe, E. (2009). Basic 1H- and 13C-NMR Spectroscopy. Nelson Thornes.
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Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4434. Available at: [Link]
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da Silva, A. G., et al. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Preprints.org. Available at: [Link]
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Organic Syntheses. (2018). Procedure for Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. orgsyn.org. Available at: [Link]
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Ashenhurst, J. (n.d.). Addition of LiAlH4 to aldehydes to give primary alcohols. Master Organic Chemistry. Available at: [Link]
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Srimatha Pharmaceuticals. (n.d.). API Intermediates & Precursors. srimathapharma.com. Available at: [Link]
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Request PDF. (n.d.). Enantio- and regiospecific reduction of ethyl 4-phenyl-2,4-dioxobutyrate with baker's yeast: Preparation of (R)-HPB ester. ResearchGate. Available at: [Link]
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Kumar, A., et al. (2018). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Letters in Drug Design & Discovery, 15(10), 1046-1057. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 4-(2-Bromophenyl)butan-1-ol
This guide provides a comprehensive overview of scientifically robust and field-proven methodologies for the synthesis of 4-(2-bromophenyl)butan-1-ol, a key intermediate in the development of various pharmaceutical compounds and fine chemicals. The synthesis routes detailed herein are selected for their efficiency, scalability, and mechanistic clarity, offering researchers and drug development professionals a solid foundation for their synthetic endeavors.
Introduction: The Significance of 4-(2-Bromophenyl)butan-1-ol
4-(2-Bromophenyl)butan-1-ol is a valuable building block in organic synthesis. The presence of both a hydroxyl group and a bromo-aromatic moiety allows for a wide range of subsequent chemical transformations. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution. The aryl bromide is amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse functionalities. This versatility makes 4-(2-bromophenyl)butan-1-ol a sought-after precursor for the synthesis of complex molecules with potential therapeutic applications.
Strategic Approaches to the Synthesis of 4-(2-Bromophenyl)butan-1-ol
Several synthetic strategies can be employed to construct the target molecule. The choice of a particular route will often depend on the availability of starting materials, desired scale of the reaction, and the specific requirements for purity and yield. This guide will focus on three primary, reliable, and well-documented approaches:
-
Grignard Reagent Based Strategies: These classic methods involve the formation of a 2-bromophenyl Grignard reagent, which then reacts with a suitable four-carbon electrophile.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies, such as the Suzuki-Miyaura coupling, offer a powerful and versatile alternative for the formation of the crucial carbon-carbon bond.
-
Friedel-Crafts Acylation and Subsequent Reduction: This two-step approach involves the acylation of bromobenzene followed by the reduction of the resulting ketone to the desired alcohol.
Route 1: Grignard Reagent and Tetrahydrofuran (THF) Ring Opening
This approach is elegant in its atom economy, utilizing the common laboratory solvent THF as the four-carbon source. The reaction is driven by the nucleophilic attack of the Grignard reagent on one of the α-carbons of THF, leading to ring opening. However, due to the relatively low ring strain of the five-membered THF ring, this reaction is typically sluggish and requires elevated temperatures or the use of a catalyst to proceed at a reasonable rate.[1][2]
Reaction Scheme:
Caption: Synthesis of 4-(2-Bromophenyl)butan-1-ol via Grignard reagent formation and subsequent THF ring opening.
Experimental Protocol:
Step 1: Preparation of 2-Bromophenylmagnesium bromide
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 1,2-dibromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the 1,2-dibromobenzene solution to the magnesium turnings. The reaction is initiated by gentle heating.
-
Once the reaction has started (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining 1,2-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.[3]
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Ring Opening of THF
-
To the freshly prepared Grignard reagent, add a catalytic amount of copper(I) iodide (CuI, ~5 mol%).
-
Heat the reaction mixture to a higher temperature (e.g., in a sealed tube or under high pressure) to facilitate the ring opening of THF. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to 0 °C and quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(2-bromophenyl)butan-1-ol.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water, which would lead to the formation of bromobenzene and quench the desired reaction.[3][4]
-
Iodine Crystal: The iodine acts as an initiator by reacting with the magnesium surface to form magnesium iodide, which helps to remove the passivating magnesium oxide layer and expose fresh magnesium metal.
-
THF as Solvent: THF is an excellent solvent for Grignard reagents as the ether oxygens coordinate with the magnesium, stabilizing the organometallic species.[1][5]
-
Copper(I) Iodide Catalyst: The use of a copper catalyst is crucial for promoting the ring opening of the relatively unreactive THF.[2] The exact mechanism is complex but is thought to involve the formation of a more reactive organocuprate species.
-
Aqueous Workup: The addition of a mild acid, such as ammonium chloride, protonates the initially formed alkoxide to yield the final alcohol product.[6]
Route 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[7][8] In this strategy, a boronic acid or ester derivative is coupled with an aryl halide in the presence of a palladium catalyst and a base. For the synthesis of 4-(2-bromophenyl)butan-1-ol, two disconnection approaches are viable: coupling of a 2-bromophenylboronic acid with a 4-halobutanol derivative, or coupling of a butanol-derived boronic ester with 1,2-dibromobenzene. The latter is often preferred to avoid potential self-coupling of the 4-halobutanol derivative.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling approach for the synthesis of 4-(2-Bromophenyl)butan-1-ol.
Experimental Protocol:
Step 1: Preparation of 4-(Tetrahydropyran-2-yloxy)butylboronic acid pinacol ester
-
Protect the hydroxyl group of but-3-en-1-ol by reacting it with dihydropyran (DHP) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
To a solution of the protected but-3-en-1-ol in anhydrous THF, add 9-borabicyclo[3.3.1]nonane (9-BBN) at 0 °C and allow the mixture to warm to room temperature and stir overnight.
-
To the resulting organoborane, add pinacol and stir for an additional 24 hours.
-
Remove the solvent under reduced pressure and purify the crude product to obtain the desired boronic ester.
Step 2: Suzuki-Miyaura Coupling
-
To a degassed mixture of 1,2-dibromobenzene (1.0 eq), 4-(tetrahydropyran-2-yloxy)butylboronic acid pinacol ester (1.1 eq), and potassium carbonate (2.0 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, ~3-5 mol%).[9]
-
Heat the reaction mixture to reflux under a nitrogen atmosphere until the starting materials are consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product contains the protected alcohol. Deprotect the THP group by treating the crude product with a mild acid (e.g., acetic acid in THF/water or p-TsOH in methanol).
-
Purify the final product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Hydroxyl Group Protection: The hydroxyl group of but-3-en-1-ol is protected as a tetrahydropyranyl (THP) ether to prevent it from interfering with the hydroboration and Suzuki coupling reactions. The THP group is stable to the basic conditions of the Suzuki coupling and can be easily removed under mild acidic conditions.
-
9-BBN for Hydroboration: 9-BBN is a bulky hydroborating agent that exhibits high regioselectivity for the anti-Markovnikov addition to the terminal alkene, leading to the desired terminal borane.
-
Palladium Catalyst and Base: The palladium catalyst is essential for the catalytic cycle of the Suzuki coupling, which involves oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic ester for the transmetalation step.[10]
-
Degassing the Solvent: It is crucial to remove dissolved oxygen from the reaction mixture as oxygen can oxidize the palladium(0) catalyst, rendering it inactive.
Route 3: Friedel-Crafts Acylation and Reduction
This two-step sequence is a reliable method for the synthesis of aryl alkanols. The first step involves the Friedel-Crafts acylation of bromobenzene with a four-carbon acylating agent, such as 4-chlorobutyryl chloride or succinic anhydride, in the presence of a Lewis acid catalyst. The resulting ketone is then reduced to the desired alcohol.
Reaction Scheme:
Caption: Friedel-Crafts acylation of bromobenzene followed by reduction to yield 4-(p-bromophenyl)butan-1-ol. A similar route can be envisioned for the ortho isomer.
Note: The Friedel-Crafts acylation of bromobenzene with succinic anhydride will primarily yield the para-substituted product due to steric hindrance. To obtain the ortho-isomer, a different starting material or a more complex, directed ortho-metalation strategy would be required. The following protocol is for the synthesis of the para-isomer, which is structurally related to the target molecule.
Experimental Protocol:
Step 1: Friedel-Crafts Acylation of Bromobenzene
-
To a stirred suspension of anhydrous aluminum chloride (AlCl3, 2.2 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane at 0 °C, add succinic anhydride (1.0 eq) portion-wise.
-
To this mixture, add bromobenzene (3.0 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(4-bromophenyl)-4-oxobutanoic acid.
Step 2: Reduction of the Ketone and Carboxylic Acid
-
The keto-acid can be fully reduced in a two-step process. First, the ketone is reduced to a methylene group using a Wolff-Kishner (hydrazine, potassium hydroxide) or Clemmensen (zinc amalgam, hydrochloric acid) reduction to give 4-(4-bromophenyl)butanoic acid.
-
The resulting carboxylic acid is then reduced to the primary alcohol using a strong reducing agent such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) in an anhydrous ether solvent.
-
After the reduction is complete, carefully quench the reaction with water and a base (e.g., NaOH solution).
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the final product by column chromatography.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates to the carbonyl oxygen of the succinic anhydride, activating it for electrophilic aromatic substitution.[11]
-
Excess Bromobenzene: Using an excess of bromobenzene helps to drive the reaction to completion and can also serve as a solvent.
-
Quenching with Acidic Ice: This step hydrolyzes the aluminum complexes formed during the reaction and protonates the carboxylate to give the carboxylic acid.
-
Two-Step Reduction: A two-step reduction is necessary because a single reducing agent that can reduce both a ketone and a carboxylic acid to an alcohol might also reduce the aryl bromide. The Wolff-Kishner or Clemmensen reduction is selective for the ketone in the presence of the carboxylic acid and aryl bromide. Subsequently, a strong reducing agent like LiAlH4 is required to reduce the carboxylic acid to the alcohol.
Quantitative Data Summary
| Route | Key Transformation | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| 1 | Grignard/THF Ring Opening | Moderate | Good | Atom economical, fewer steps | Requires high temperature/pressure or catalyst, potential for side reactions |
| 2 | Suzuki-Miyaura Coupling | High | Excellent | High functional group tolerance, mild reaction conditions | Requires synthesis of boronic ester, expensive catalyst |
| 3 | Friedel-Crafts Acylation | High | Good | Readily available starting materials, scalable | Multi-step, regioselectivity can be an issue (para vs. ortho) |
Conclusion
The synthesis of 4-(2-bromophenyl)butan-1-ol can be successfully achieved through several distinct synthetic pathways. The choice of the most appropriate route will be dictated by the specific needs of the researcher, including scale, cost, and available equipment. The Grignard-based routes offer a direct and atom-economical approach, while the Suzuki-Miyaura coupling provides a modern, versatile, and high-yielding alternative. The Friedel-Crafts acylation followed by reduction is a classic and robust method, particularly for the synthesis of the para-isomer. By understanding the underlying principles and experimental nuances of each method, researchers can confidently select and execute the optimal synthesis of this valuable chemical intermediate.
References
- Guidechem. (n.d.). What are the preparation methods and applications of 4-Bromo-1-butanol?.
- Castellente, R. (2014, January 27). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity.
- Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- ACS Publications. (n.d.). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry.
- ResearchGate. (n.a.).
- PrepChem.com. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Meti, G. Y. (2024, May 7). (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. İnönü University.
- Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes.
- Beilstein Journals. (n.d.). Clean and fast cross-coupling of aryl halides in one-pot.
- Chemguide. (n.d.). An Introduction to Grignard Reagents.
- Quora. (2021, June 27). Why doesn't Grignard reagent not react with tetrahydrofuran?.
- Chemistry Stack Exchange. (2014, December 19). Grignard reagents react with epoxides but dissolve in THF, what happens in oxetane (four membered ether ring)?.
- Study.com. (n.d.). Why is it not possible to prepare a Grignard reagent from a bromoalcohol such as 4-bromopentan-1-ol?.
- Reddit. (n.d.). How much THF do you need for forming a Grignard reagent?.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2006, August). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction.
- Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings.
- YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
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An In-depth Technical Guide to the Synthesis of 4-(2-Bromophenyl)butan-1-ol: Starting Materials and Strategic Execution
Introduction: The Significance of 4-(2-Bromophenyl)butan-1-ol in Modern Synthesis
4-(2-Bromophenyl)butan-1-ol is a valuable bifunctional molecule that serves as a key intermediate in the synthesis of a variety of more complex chemical entities, including pharmaceuticals, agrochemicals, and materials with novel electronic properties. The presence of both a hydroxyl group and a bromo-substituted aromatic ring allows for a diverse range of subsequent chemical transformations. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution. The aryl bromide functionality is a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This guide provides a detailed exploration of the strategic selection of starting materials and a robust protocol for the synthesis of this important building block.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic analysis of 4-(2-bromophenyl)butan-1-ol reveals several potential bond disconnections that inform the selection of a synthetic strategy. The most logical disconnections are at the C-C bond between the phenyl ring and the butyl chain, and at the C-O bond of the alcohol.
Figure 1: Retrosynthetic analysis of 4-(2-Bromophenyl)butan-1-ol.
This analysis highlights two primary synthetic strategies:
-
Carbon-Carbon Bond Formation: This approach, typically involving an organometallic reagent, is a powerful method for constructing the carbon skeleton. A Grignard reaction is a classic and reliable choice for this transformation.
-
Functional Group Interconversion: This strategy involves the reduction of a pre-existing carbonyl group at the benzylic position of a suitable precursor.
This guide will focus on the Grignard-based approach due to its versatility and the ready availability of the required starting materials.
Primary Synthetic Pathway: Grignard Reaction with an Epoxide
The reaction of a Grignard reagent with an epoxide is an excellent method for the formation of a carbon-carbon bond and the simultaneous introduction of a hydroxyl group two carbons away from the site of nucleophilic attack. In this case, the reaction of 2-bromobenzylmagnesium halide with oxetane (a four-membered cyclic ether) would theoretically yield the desired product. However, the formation and stability of 2-bromobenzylmagnesium halide can be challenging. A more reliable approach involves the reaction of a Grignard reagent derived from 1,2-dibromobenzene with a suitable four-carbon electrophile.
Methodology 1: Grignard Reaction of 2-Bromophenylmagnesium Bromide with a Protected 4-Halobutanol
This method involves the formation of a Grignard reagent from 1,2-dibromobenzene, followed by its reaction with a 4-halobutanol derivative in which the hydroxyl group is protected to prevent it from reacting with the Grignard reagent.
The acidic proton of the hydroxyl group in 4-bromobutan-1-ol would quench the Grignard reagent.[1] Therefore, it must be protected prior to the Grignard reaction. A common and effective protecting group for alcohols is the tetrahydropyranyl (THP) ether.
Sources
The Strategic Utility of 4-(2-Bromophenyl)butan-1-ol in Modern Medicinal Chemistry: A Technical Guide
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the vast arsenal of available synthons, 4-(2-bromophenyl)butan-1-ol has emerged as a particularly versatile and powerful scaffold. Its unique structural arrangement, featuring a terminal primary alcohol and a strategically positioned bromo-aromatic moiety, offers a rich platform for a variety of synthetic transformations. This guide provides an in-depth exploration of the core applications of 4-(2-bromophenyl)butan-1-ol, with a focus on its pivotal role in the construction of complex polycyclic systems of significant medicinal value. We will delve into the mechanistic underpinnings of its key reactions, present field-proven experimental protocols, and illuminate the rationale behind its application in the synthesis of bioactive molecules.
Physicochemical Properties and Strategic Advantages
The utility of 4-(2-bromophenyl)butan-1-ol as a building block is rooted in its distinct chemical features. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃BrO | PubChem |
| Molecular Weight | 229.11 g/mol | PubChem |
| CAS Number | 123206-83-7 | PubChem |
| Appearance | Not specified (typically a liquid or low-melting solid) | General Knowledge |
| Boiling Point | Not specified | |
| Solubility | Soluble in common organic solvents | General Knowledge |
Table 1: Physicochemical Properties of 4-(2-Bromophenyl)butan-1-ol.
The strategic advantages of this molecule are twofold:
-
Ortho-Bromo Phenyl Group : The bromine atom serves as a versatile synthetic handle for a multitude of cross-coupling reactions, including the Suzuki-Miyaura and Heck couplings. Its ortho position relative to the butyl alcohol chain is crucial for facilitating intramolecular cyclization reactions.
-
Butan-1-ol Chain : The four-carbon chain provides the necessary flexibility and length for the formation of seven-membered rings, a common motif in various classes of drugs. The terminal primary alcohol is a readily modifiable functional group, allowing for its conversion into other functionalities or its direct participation in cyclization reactions.
Core Application: Synthesis of the Dibenzo[b,f]oxepine Scaffold
A prime example of the strategic application of 4-(2-bromophenyl)butan-1-ol is in the synthesis of the dibenzo[b,f]oxepine core. This tricyclic system is the foundational structure for a number of neurologically active drugs, including the antidepressant doxepin and the antipsychotic loxapine. The synthesis of this scaffold from 4-(2-bromophenyl)butan-1-ol highlights the power of intramolecular etherification reactions.
Mechanistic Rationale: Intramolecular Ullmann Condensation
The key transformation in the synthesis of the dibenzo[b,f]oxepine core from a suitably elaborated derivative of 4-(2-bromophenyl)butan-1-ol is an intramolecular Ullmann condensation. This reaction involves the copper-catalyzed formation of a C-O bond between a phenolic oxygen and an aryl halide.[1]
The general workflow for this transformation is depicted below:
Caption: Synthetic workflow for dibenzo[b,f]oxepine synthesis.
In this proposed pathway, an initial Suzuki coupling reaction would be employed to couple 4-(2-bromophenyl)butan-1-ol with a suitable phenolic partner, such as 2-hydroxyphenylboronic acid. This would generate a key intermediate, 2'-(4-hydroxybutyl)biphenyl-2-ol. The subsequent intramolecular Ullmann condensation of this intermediate, under copper catalysis, would then lead to the formation of the desired seven-membered oxepine ring, yielding the dibenzo[b,f]oxepine scaffold.[2][3]
Experimental Protocol: A Representative Intramolecular Ullmann Condensation
Objective: To effect the intramolecular cyclization of a 2'-(4-hydroxybutyl)biphenyl-2-ol derivative to form the corresponding dibenzo[b,f]oxepine.
Materials:
-
2'-(4-hydroxybutyl)biphenyl-2-ol derivative
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous, high-boiling polar solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 2'-(4-hydroxybutyl)biphenyl-2-ol derivative (1.0 eq).
-
Add the copper(I) iodide catalyst (0.1 - 0.2 eq) and the 1,10-phenanthroline ligand (0.2 - 0.4 eq). The ligand is crucial for stabilizing the copper catalyst and facilitating the reaction at lower temperatures.
-
Add the base, typically potassium carbonate or cesium carbonate (2.0 - 3.0 eq). Cesium carbonate is often more effective due to its higher solubility and basicity.
-
Add the anhydrous, high-boiling polar solvent (e.g., DMF or DMSO) to achieve a suitable concentration (typically 0.1 - 0.5 M).
-
Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature will depend on the specific substrate and should be determined empirically.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired dibenzo[b,f]oxepine.
Self-Validation and Causality:
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation of the copper(I) catalyst to its inactive copper(II) state.
-
Anhydrous Conditions: Water can interfere with the reaction by competing with the phenoxide for coordination to the copper center and by hydrolyzing the catalyst.
-
High-Boiling Polar Solvent: A high-boiling polar solvent is necessary to achieve the required reaction temperature and to solubilize the reactants and reagents.
-
Ligand: 1,10-Phenanthroline is a bidentate ligand that chelates to the copper center, increasing its stability and catalytic activity. This allows the reaction to proceed at lower temperatures and with higher efficiency compared to ligand-free conditions.[4]
-
Base: The base is required to deprotonate the phenolic hydroxyl group, generating the nucleophilic phenoxide that participates in the C-O bond formation.
Broader Synthetic Potential: Cross-Coupling and Further Transformations
Beyond its utility in forming the dibenzo[b,f]oxepine core, the aryl bromide moiety of 4-(2-bromophenyl)butan-1-ol is a gateway to a wide array of other molecular architectures through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. 4-(2-Bromophenyl)butan-1-ol can be readily coupled with a variety of boronic acids or esters to introduce diverse aryl or heteroaryl substituents.
Caption: General scheme for Suzuki-Miyaura coupling.
This reaction is highly versatile and tolerant of a wide range of functional groups, making it a cornerstone of modern medicinal chemistry. For instance, the introduction of nitrogen-containing heterocycles is a common strategy to improve the pharmacokinetic properties of drug candidates.
Heck Reaction
The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes. While less commonly employed for this specific building block compared to Suzuki coupling, the Heck reaction offers a pathway to introduce vinyl groups, which can then be further functionalized. An intramolecular Heck reaction could also be envisioned, where the butanol chain is first converted to an alkene, to form a benzocycloheptene derivative.[3]
Conclusion
4-(2-Bromophenyl)butan-1-ol is a strategically valuable building block in medicinal chemistry, offering a reliable and versatile platform for the synthesis of complex molecular architectures. Its primary utility lies in its application to the synthesis of the dibenzo[b,f]oxepine scaffold, a key structural motif in several CNS-active drugs. The intramolecular Ullmann condensation is the pivotal reaction in this transformation, and its successful execution relies on a careful understanding of the underlying mechanistic principles and the optimization of reaction conditions. Furthermore, the presence of the aryl bromide functionality opens up a vast chemical space for further derivatization through well-established cross-coupling methodologies. As the demand for novel and structurally diverse therapeutic agents continues to grow, the strategic application of versatile building blocks like 4-(2-bromophenyl)butan-1-ol will remain a critical component of successful drug discovery programs.
References
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G. A. C. M. de Oliveira, A. C. S. de Oliveira, and B. A. D. Neto, "A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines," ChemistrySelect, vol. 10, no. 37, pp. e202502896, 2025. Available: [Link]
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M. Lamie, E. M. Ahmed, and M. A. El-Sattar, "Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors," Molecules, vol. 29, no. 11, p. 2616, 2024. Available: [Link]
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A. K. Sharma, S. Kumar, and V. Kumar, "Dibenzo[b,f]oxepines: Syntheses and applications. A review," ResearchGate, 2023. Available: [Link]
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Y. Bharath, B. Thirupathi, G. Ranjit, and D. K. Mohapatra, "An efficient synthesis of dibenzo[b,f]oxepins by ring-closing metathesis," Asian Journal of Organic Chemistry, vol. 2, no. 9, pp. 753-757, 2013. Available: [Link]
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M. A. El-Hashash, S. A. Rizk, and E. A. Ahmed, "Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds," American Journal of Chemistry, vol. 2, no. 1, pp. 1-6, 2012. Available: [Link]
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"Ullmann Reaction," Organic Chemistry Portal. Available: [Link]
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"Ullmann reaction," Wikipedia. Available: [Link]
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M. Lamie, E. M. Ahmed, and M. A. El-Sattar, "Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology," Molecules, vol. 26, no. 20, p. 6185, 2021. Available: [Link]
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M. Lamie, E. M. Ahmed, and M. A. El-Sattar, "Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine," Molecules, vol. 28, no. 15, p. 5747, 2023. Available: [Link]
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"Ullmann coupling-An overview," OperaChem. Available: [Link]
-
"Ullmann condensation," Wikipedia. Available: [Link]
-
K. Said and R. Ben Salem, "Ultrasonic Activation of Suzuki and Hiyama Cross-Coupling Reactions Catalyzed by Palladium," Advances in Chemical Engineering and Science, vol. 6, no. 2, pp. 135-143, 2016. Available: [Link]
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"Heck Reaction," Chemistry LibreTexts. Available: [Link]
-
N. Miyaura, K. Yamada, and A. Suzuki, "A New Stereospecific Cross-Coupling by the Palladium Catalyzed Reaction of 1-Alkenylboranes with 1-Alkenyl or 1-Alkynyl Halides," Tetrahedron Letters, vol. 20, no. 36, pp. 3437-3440, 1979. Available: [Link]
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Methodological & Application
Application Note & Protocol: Intramolecular Grignard Cyclization for the Synthesis of 6,7,8,9-tetrahydro-5H-benzoannulen-5-ol
Application Note & Protocol: Intramolecular Grignard Cyclization for the Synthesis of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of Intramolecular Grignard Reactions
The Grignard reaction, discovered by François Auguste Victor Grignard in 1900, remains one of the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2][3] By converting an organohalide into a highly nucleophilic organomagnesium reagent, it opens a gateway to a vast array of molecular architectures.[4] While intermolecular Grignard additions are foundational, intramolecular variants present a unique set of challenges and opportunities, allowing for the efficient construction of cyclic and polycyclic frameworks common in natural products and pharmaceutical agents.
This guide focuses on a sophisticated application of the Grignard reaction involving a derivative of 4-(2-bromophenyl)butan-1-ol to synthesize 6,7,8,9-tetrahydro-5H-benzo[5]annulen-5-ol, a valuable benzocycloheptenol scaffold. A direct attempt to form a Grignard reagent from 4-(2-bromophenyl)butan-1-ol is destined to fail. The Grignard reagent, being an exceptionally strong base, would be instantly quenched by the acidic proton of the hydroxyl group, leading to the formation of an alkane and preventing any desired C-C bond formation.[6][7][8]
This document provides a comprehensive protocol for a more elegant and efficient alternative: an intramolecular Barbier-type reaction. This approach involves the in situ formation of the Grignard reagent from the corresponding aldehyde, 4-(2-bromophenyl)butanal, which immediately cyclizes to yield the target alcohol. We will detail the necessary precursor oxidation and the subsequent one-pot cyclization, offering insights into the causality behind each experimental step to ensure robust and reproducible results.
Part 1: Mechanistic Rationale and Strategy
The core challenge lies in the incompatibility of the Grignard reagent with the acidic alcohol proton.[7] Two primary strategies can be envisioned to overcome this:
-
Protect-React-Deprotect Strategy: This classical approach involves masking the alcohol as an inert functional group, such as a silyl ether (e.g., TBDMS or TMS ether), which does not react with the Grignard reagent.[9][10] The Grignard reagent is then formed, reacted with an external electrophile, and the protecting group is subsequently removed. While effective, this multi-step sequence reduces overall yield and atom economy.
-
Oxidation and Intramolecular Barbier Reaction: A more sophisticated strategy involves first oxidizing the primary alcohol of 4-(2-bromophenyl)butan-1-ol to the corresponding aldehyde, 4-(2-bromophenyl)butanal. This aldehyde can then undergo an intramolecular Barbier-type reaction. In this one-pot process, magnesium metal is introduced to the bromo-aldehyde. The Grignard reagent forms in situ and, due to proximity, immediately attacks the intramolecular aldehyde carbonyl group before it can react with another molecule. This kinetically favored cyclization is highly efficient for forming 5- to 7-membered rings.
This guide will focus on the second strategy due to its efficiency and elegance.
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The Strategic Synthesis of Salmeterol: A Detailed Guide on the Application of 4-(2-Bromophenyl)butan-1-ol
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of Salmeterol, with a focused exploration of the role of 4-(2-Bromophenyl)butan-1-ol as a key intermediate. This guide moves beyond a simple recitation of procedural steps to offer insights into the rationale behind the synthetic strategy and methodological choices, ensuring a comprehensive understanding for successful implementation.
Introduction: The Architectural Significance of Salmeterol and its Intermediates
Salmeterol is a long-acting β2-adrenergic receptor agonist utilized in the management of asthma and chronic obstructive pulmonary disease (COPD). Its chemical architecture, characterized by a long, lipophilic side chain, is crucial to its extended duration of action. The synthesis of this complex molecule is a multi-step process that hinges on the strategic construction of key fragments. One such pivotal intermediate is 4-(2-Bromophenyl)butan-1-ol. The presence of the bromine atom on the phenyl ring offers a versatile handle for subsequent cross-coupling reactions, while the butanol chain serves as a precursor to the extended ether linkage in the final Salmeterol molecule. This guide will illuminate a robust synthetic pathway to Salmeterol, commencing with the preparation of this critical intermediate.
Part 1: Synthesis of the Key Intermediate: 4-(2-Bromophenyl)butan-1-ol
The efficient synthesis of 4-(2-Bromophenyl)butan-1-ol is paramount for the overall success of the Salmeterol synthesis. A highly effective and direct approach involves the nucleophilic ring-opening of an epoxide, specifically oxetane, by a Grignard reagent. This method offers a streamlined route to the desired primary alcohol.
Mechanistic Rationale
The Grignard reaction is a cornerstone of carbon-carbon bond formation. In this specific application, 2-bromobenzylmagnesium bromide is prepared from 2-bromobenzyl bromide and magnesium metal. This organometallic species acts as a potent nucleophile. Oxetane, a four-membered cyclic ether, is susceptible to nucleophilic attack due to its inherent ring strain[1][2]. The Grignard reagent preferentially attacks one of the methylene carbons of the oxetane ring in an SN2 fashion, leading to the opening of the ring and the formation of a new carbon-carbon bond. Subsequent acidic workup protonates the resulting alkoxide to yield the target primary alcohol, 4-(2-Bromophenyl)butan-1-ol. The regioselectivity of this reaction is excellent, affording the desired linear butanol chain.
Experimental Protocol: Synthesis of 4-(2-Bromophenyl)butan-1-ol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium turnings | 24.31 | 2.67 g | 0.11 |
| 2-Bromobenzyl bromide | 249.92 | 25.0 g | 0.10 |
| Oxetane | 58.08 | 7.0 g | 0.12 |
| Anhydrous Diethyl Ether | 74.12 | 200 mL | - |
| 1 M Hydrochloric Acid | 36.46 | 100 mL | - |
| Saturated Sodium Bicarbonate | 84.01 | 50 mL | - |
| Saturated Sodium Chloride | 58.44 | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |
Procedure:
-
Grignard Reagent Formation: A flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is charged with magnesium turnings (2.67 g, 0.11 mol) and anhydrous diethyl ether (50 mL) under a nitrogen atmosphere. A solution of 2-bromobenzyl bromide (25.0 g, 0.10 mol) in anhydrous diethyl ether (100 mL) is added dropwise from the dropping funnel to initiate the reaction. The reaction mixture is gently heated to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent, 2-bromobenzylmagnesium bromide[3].
-
Ring-Opening Reaction: The Grignard solution is cooled to 0 °C in an ice bath. A solution of oxetane (7.0 g, 0.12 mol) in anhydrous diethyl ether (50 mL) is added dropwise, maintaining the temperature below 10 °C. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Workup and Purification: The reaction is quenched by the slow addition of 1 M hydrochloric acid (100 mL) with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL), followed by saturated sodium chloride solution (50 mL), and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford 4-(2-Bromophenyl)butan-1-ol as a colorless oil.
Part 2: Construction of the Salmeterol Side Chain
With 4-(2-Bromophenyl)butan-1-ol in hand, the next phase involves the elaboration of the extended lipophilic side chain characteristic of Salmeterol. This is achieved through a two-step sequence: a Williamson ether synthesis followed by amination.
Williamson Ether Synthesis
The hydroxyl group of 4-(2-Bromophenyl)butan-1-ol is converted to an ether linkage by reaction with a large excess of 1,6-dibromohexane. This reaction proceeds via an SN2 mechanism where the alkoxide, generated in situ by a strong base such as sodium hydride, displaces one of the bromide ions of 1,6-dibromohexane[4][5].
Experimental Protocol: Synthesis of 1-(4-(2-Bromophenyl)butoxy)-6-bromohexane
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(2-Bromophenyl)butan-1-ol | 229.11 | 22.9 g | 0.10 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 4.4 g | 0.11 |
| 1,6-Dibromohexane | 243.97 | 73.2 g | 0.30 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 300 mL | - |
Procedure:
-
To a stirred suspension of sodium hydride (4.4 g, 0.11 mol) in anhydrous THF (150 mL) at 0 °C under a nitrogen atmosphere, a solution of 4-(2-Bromophenyl)butan-1-ol (22.9 g, 0.10 mol) in anhydrous THF (50 mL) is added dropwise. The mixture is stirred at room temperature for 1 hour.
-
A solution of 1,6-dibromohexane (73.2 g, 0.30 mol) in anhydrous THF (100 mL) is then added, and the reaction mixture is heated to reflux for 18 hours.
-
After cooling to room temperature, the reaction is carefully quenched with water. The mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The excess 1,6-dibromohexane is removed by vacuum distillation, and the residue is purified by column chromatography to yield 1-(4-(2-Bromophenyl)butoxy)-6-bromohexane.
Amination with Benzylamine
The terminal bromide of the newly formed ether is then displaced by benzylamine to introduce the nitrogen atom and a protecting benzyl group.
Experimental Protocol: Synthesis of N-Benzyl-6-(4-(2-bromophenyl)butoxy)hexan-1-amine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(4-(2-Bromophenyl)butoxy)-6-bromohexane | 392.16 | 39.2 g | 0.10 |
| Benzylamine | 107.15 | 32.1 g | 0.30 |
| Potassium Carbonate | 138.21 | 27.6 g | 0.20 |
| Acetonitrile | 41.05 | 250 mL | - |
Procedure:
-
A mixture of 1-(4-(2-Bromophenyl)butoxy)-6-bromohexane (39.2 g, 0.10 mol), benzylamine (32.1 g, 0.30 mol), and potassium carbonate (27.6 g, 0.20 mol) in acetonitrile (250 mL) is heated to reflux for 24 hours.
-
The reaction mixture is cooled, filtered, and the solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give N-Benzyl-6-(4-(2-bromophenyl)butoxy)hexan-1-amine.
Part 3: Final Assembly and Deprotection to Yield Salmeterol
The final stage of the synthesis involves the coupling of the elaborated side chain with the salicylaldehyde-derived headgroup, followed by reduction and deprotection to unveil the final Salmeterol molecule.
Reductive Amination and Final Deprotection
The synthesized amine is coupled with a protected salicylaldehyde derivative, typically 4-(benzyloxy)-3-(hydroxymethyl)benzaldehyde, via reductive amination. The resulting intermediate is then subjected to catalytic hydrogenation to simultaneously reduce the imine, deprotect the benzyl groups on both the nitrogen and the phenolic oxygen, and reduce the aldehyde to an alcohol, yielding Salmeterol.
Experimental Protocol: Synthesis of Salmeterol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Benzyl-6-(4-(2-bromophenyl)butoxy)hexan-1-amine | 418.43 | 41.8 g | 0.10 |
| 4-(Benzyloxy)-3-(hydroxymethyl)benzaldehyde | 242.27 | 24.2 g | 0.10 |
| Sodium triacetoxyborohydride | 211.94 | 31.8 g | 0.15 |
| Dichloroethane | 98.96 | 300 mL | - |
| Palladium on Carbon (10%) | - | 2.0 g | - |
| Methanol | 32.04 | 250 mL | - |
| Hydrogen Gas | 2.02 | - | - |
Procedure:
-
Reductive Amination: To a solution of N-Benzyl-6-(4-(2-bromophenyl)butoxy)hexan-1-amine (41.8 g, 0.10 mol) and 4-(benzyloxy)-3-(hydroxymethyl)benzaldehyde (24.2 g, 0.10 mol) in dichloroethane (300 mL), sodium triacetoxyborohydride (31.8 g, 0.15 mol) is added portion-wise. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with saturated sodium bicarbonate solution, and the organic layer is separated, washed with brine, dried, and concentrated.
-
Hydrogenolysis (Deprotection and Reduction): The crude product from the previous step is dissolved in methanol (250 mL), and 10% palladium on carbon (2.0 g) is added. The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) for 24 hours.
-
Workup and Purification: The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure. The crude Salmeterol is then purified by crystallization, often as its xinafoate salt, to yield a high-purity final product[6].
Visualization of the Synthetic Pathway
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Grignard reagents react slowly with oxetane to produce primary alcohols. .. [askfilo.com]
- 3. 2-Bromobenzylmagnesium bromide 0.25M diethyl ether 56812-60-3 [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. CN103864629A - Refining method of salmeterol xinafoate - Google Patents [patents.google.com]
Advanced Chromatographic Strategies for the Analysis of 4-(2-Bromophenyl)butan-1-ol: A Guide for Pharmaceutical Development
Introduction
4-(2-Bromophenyl)butan-1-ol is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and accurate quantification are critical for ensuring the safety and efficacy of the final drug product. This application note presents robust and reliable High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of 4-(2-Bromophenyl)butan-1-ol, designed to meet the stringent requirements of the pharmaceutical industry. The methodologies detailed herein provide the foundation for quality control, stability testing, and impurity profiling, crucial aspects of drug development and manufacturing.
The selection of the appropriate analytical technique is contingent on the specific requirements of the analysis. HPLC is often favored for its versatility in handling a wide range of compounds and its compatibility with various detection methods. GC, on the other hand, is a powerful tool for the analysis of volatile and semi-volatile compounds, often providing high resolution and sensitivity. This guide provides detailed protocols for both techniques, allowing researchers to choose the most suitable method for their needs.
Physicochemical Properties of 4-(2-Bromophenyl)butan-1-ol
A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃BrO | PubChem[1] |
| Molecular Weight | 229.11 g/mol | PubChem[1] |
| XLogP3 | 2.9 | PubChem[1] |
| Boiling Point | (Predicted) | |
| UV Absorption | See HPLC Method Development |
The moderately lipophilic nature of 4-(2-Bromophenyl)butan-1-ol, indicated by its XLogP3 value, suggests good retention on reversed-phase HPLC columns. Its aromatic structure, specifically the bromophenyl group, provides a chromophore suitable for UV detection.
Part 1: High-Performance Liquid Chromatography (HPLC) Method
Method Rationale and Development
A reversed-phase HPLC method was developed to provide a robust and reliable analysis of 4-(2-Bromophenyl)butan-1-ol. The choice of a C18 stationary phase is based on its wide availability and proven performance for separating moderately polar to non-polar compounds.[2][3]
The mobile phase, consisting of acetonitrile and water, offers a good balance of solvent strength and compatibility with UV detection. A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities, leading to sharp peaks and improved resolution.
The UV detection wavelength was selected based on the spectral characteristics of the bromophenyl chromophore. Aromatic compounds typically exhibit strong absorbance in the UV region.[4] Based on data for similar structures like 2-bromotoluene, which shows absorbance maxima around 260-280 nm, a detection wavelength of 265 nm was chosen to ensure high sensitivity.[5]
HPLC Protocol
Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
0.45 µm syringe filters for sample preparation.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B2-10 min: 50% to 90% B10-12 min: 90% B12-13 min: 90% to 50% B13-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 265 nm |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-(2-Bromophenyl)butan-1-ol sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL.
-
Dilute the stock solution as required for the analysis. A typical working concentration would be in the range of 0.05-0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Considerations:
This method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
HPLC Workflow Diagram
Caption: HPLC analysis workflow for 4-(2-Bromophenyl)butan-1-ol.
Part 2: Gas Chromatography (GC) Method
Method Rationale and Development
A GC method with Flame Ionization Detection (FID) is presented for the analysis of 4-(2-Bromophenyl)butan-1-ol. FID is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range.
The choice of a non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for the separation of this moderately polar analyte. While the analysis of alcohols can sometimes be challenging due to potential peak tailing, a well-deactivated column and optimized temperature program can often yield satisfactory results without the need for derivatization.[7] However, for trace analysis or to improve peak shape, derivatization can be considered.
The temperature program is designed to provide good separation of the analyte from potential impurities and the solvent peak. An initial low temperature is held to allow for the elution of volatile components, followed by a temperature ramp to elute the analyte in a reasonable time with good peak shape.
GC Protocol
Instrumentation and Consumables:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
High-purity helium or nitrogen as the carrier gas.
-
High-purity hydrogen and air for the FID.
-
GC vials and caps.
Chromatographic Conditions:
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (split ratio 50:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Detector | FID |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (He) | 25 mL/min |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-(2-Bromophenyl)butan-1-ol sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as acetone or ethyl acetate to prepare a stock solution of 1 mg/mL.
-
Dilute the stock solution as required. A typical working concentration would be in the range of 0.1-0.5 mg/mL.
Derivatization (Optional):
For improved peak shape and sensitivity, especially at low concentrations, derivatization of the hydroxyl group can be performed. Silylation is a common derivatization technique for alcohols.[8]
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Procedure:
-
Evaporate a known volume of the sample solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Method Validation Considerations:
Similar to the HPLC method, the GC method should be validated according to ICH guidelines.[6]
GC Workflow Diagram
Caption: GC analysis workflow for 4-(2-Bromophenyl)butan-1-ol.
Conclusion
The HPLC and GC methods detailed in this application note provide reliable and robust approaches for the analysis of 4-(2-Bromophenyl)butan-1-ol. The HPLC method is well-suited for routine quality control, offering excellent resolution and sensitivity with UV detection. The GC method provides an alternative approach, particularly for assessing volatile impurities, and can be further enhanced with derivatization for trace-level analysis. The choice between these methods will depend on the specific analytical needs, available instrumentation, and the nature of the sample matrix. Both methods, once validated, can be effectively implemented in a pharmaceutical development or manufacturing environment to ensure the quality and consistency of this important synthetic intermediate.
References
-
PubChem. 4-(2-Bromophenyl)butan-1-ol. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Bromotoluene. National Center for Biotechnology Information. [Link]
-
MAC-MOD Analytical. Developing HPLC Methods When C18 Columns Don't Work. [Link]
-
HELIX Chromatography. HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. [Link]
-
St. Paul's Cathedral Mission College. Ultraviolet Spectroscopy. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Restek. Alcoholic Beverage Analysis by GC. [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Suzuki Coupling with Ortho-Substituted Aryl Bromides
Welcome to the technical support center for advanced palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and process development scientists who encounter challenges with the Suzuki-Miyaura coupling, specifically when dealing with sterically hindered ortho-substituted aryl bromides. The inherent steric clash in these substrates often impedes the catalytic cycle, leading to frustratingly low yields, incomplete conversion, or significant side-product formation.
This document moves beyond standard protocols to provide a deeper, mechanism-driven troubleshooting framework. We will explore the causality behind common failures and offer field-proven solutions to transform your challenging coupling into a successful transformation.
Troubleshooting Guide: First-Response Solutions
This section is formatted for rapid problem-solving. Identify your primary issue and consider the proposed immediate actions.
Q1: My reaction with a di-ortho-substituted aryl bromide shows no or very little product formation. Where do I start?
A: Your primary suspect is the catalyst system, specifically the ligand. Standard, less bulky phosphine ligands like PPh₃ are often ineffective because they cannot facilitate the key steps of the catalytic cycle for sterically demanding substrates.
-
Immediate Action: Switch to a bulky, electron-rich monophosphine ligand. These ligands are designed to promote the crucial oxidative addition and reductive elimination steps that are often rate-limiting with hindered substrates.[1][2] Excellent starting points include SPhos , RuPhos , or XPhos . For extremely challenging couplings, consider specialized catalysts like CataCXium A palladacycles or AntPhos .[3][4]
Q2: I've switched to a bulky ligand (e.g., SPhos), but my yield is still below 50%, with significant starting material remaining. What's the next parameter to investigate?
A: Focus on the base and solvent system . The base's role is to activate the boronic acid, forming a more nucleophilic boronate species required for transmetalation.[5][6] With hindered substrates, this step can be sluggish.
-
Immediate Action:
-
Switch to a stronger, more soluble base. If you are using a weaker base like K₂CO₃, consider switching to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3] K₃PO₄ is often an excellent choice for these couplings.
-
Optimize the solvent. A single-phase organic solvent may not be optimal. A biphasic system, such as 1,4-dioxane/water or 2-MeTHF/water , can be highly effective.[3][7] The aqueous phase helps solubilize the base and facilitates the formation of the active boronate species. 2-MeTHF has been shown to significantly improve yields in certain cases.[3]
-
Q3: My reaction is sluggish, and increasing the temperature is leading to decomposition and the formation of a homocoupled (biaryl) side product from my boronic acid. How can I mitigate this?
A: This indicates that at elevated temperatures, the desired cross-coupling pathway is not efficiently competing with side reactions.
-
Immediate Action:
-
Use a boronate ester instead of a boronic acid. Pinacol (B(pin)) or neopentyl glycol esters are more stable and less prone to protodeboronation and homocoupling than their corresponding boronic acids.
-
Lower the reaction temperature and screen different ligands. Some catalyst systems are highly active at lower temperatures. For instance, catalysts based on the R-Phos ligand have demonstrated high activity at temperatures as low as 50 °C or even room temperature for certain hindered substrates.[1]
-
Ensure rigorous degassing. Oxygen can degrade the Pd(0) catalyst and promote homocoupling. Purge your reaction mixture thoroughly with an inert gas (Argon or Nitrogen) before heating.
-
Q4: The reaction seems to work, but I'm getting a significant amount of dehalogenated (hydrodehalogenation) product where the bromine is replaced by hydrogen. What causes this?
A: Dehalogenation is often a result of a competing reaction pathway, such as β-hydride elimination if an alkylboronic acid is used, or other side reactions that generate a palladium-hydride species.
-
Immediate Action:
-
Re-evaluate your base/solvent combination. A very strong base in a protic solvent can sometimes exacerbate this issue.
-
Choose a ligand that favors reductive elimination. The unique structure of certain ligands, like AntPhos, can inhibit the β-hydride elimination pathway.[4]
-
Check the purity of your reagents. Impurities can sometimes interfere with the catalytic cycle and promote side reactions.
-
Frequently Asked Questions (FAQs): Understanding the Science
This section provides deeper insight into the chemical principles governing the Suzuki coupling of hindered substrates.
Q: Why exactly are ortho-substituted aryl bromides so challenging?
A: The steric bulk from ortho substituents creates significant challenges at two key stages of the Suzuki catalytic cycle:
-
Oxidative Addition: The initial step where the Pd(0) catalyst inserts into the carbon-bromine bond is sterically hindered. The bulky groups on the aryl ring physically impede the approach of the palladium complex.
-
Reductive Elimination: This final, product-forming step requires the two organic partners (the aryl group from the bromide and the group from the boronic acid) to be positioned cis to each other on the palladium center. The ortho substituents create a severe steric clash that can dramatically slow down or prevent this crucial step, causing the catalyst to stall.
Q: How do bulky, electron-rich phosphine ligands overcome these steric issues?
A: These ligands, often called "Buchwald-type" ligands, address the challenges in several ways:
-
Promote Oxidative Addition: The electron-donating nature of these ligands increases the electron density on the palladium center, making it more nucleophilic and facilitating its insertion into the C-Br bond.
-
Facilitate Reductive Elimination: The steric bulk of the ligand itself helps to force the two coupled groups on the palladium center closer together, promoting the final C-C bond-forming reductive elimination step.[2] Ligands like SPhos, with its biphenyl backbone, create a bulky coordination sphere around the metal that is ideal for this purpose.
-
Stabilize the Active Catalyst: They typically form stable, monoligated Pd(0) species in solution, which are often the most catalytically active species.
Q: What is the mechanistic role of the base, and why is a strong base like K₃PO₄ often required?
A: The base is essential for the transmetalation step. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[6] This negatively charged boronate more readily transfers its organic group (R) to the positively polarized palladium(II) center. In sterically hindered cases, the transmetalation step is often slow. A stronger base like K₃PO₄ creates a higher concentration of the highly reactive boronate species, accelerating this crucial step and pushing the catalytic cycle forward.
Key Parameter Summary
For quick reference, this table summarizes the critical parameters and recommended starting points for optimizing the Suzuki coupling of ortho-substituted aryl bromides.
| Parameter | Standard Conditions | Recommended for Hindered Substrates | Rationale |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃, Preformed Palladacycles | Standard precursors are often sufficient if paired with the right ligand.[8] |
| Ligand | PPh₃, P(t-Bu)₃ | SPhos, XPhos, RuPhos, AntPhos, CataCXium A [1][3][4] | Bulky, electron-rich ligands are essential to overcome steric barriers. |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases accelerate the rate-limiting transmetalation step.[3] |
| Solvent | Toluene, DMF | 1,4-Dioxane/H₂O, 2-MeTHF/H₂O, Toluene/H₂O | Biphasic systems improve base solubility and facilitate boronate formation.[3][7] |
| Temperature | 80-110 °C | 50-100 °C | Highly active catalysts may allow for lower temperatures, reducing side reactions.[1] |
| Boron Source | Boronic Acid | Boronic Acid or Boronate Ester (e.g., B(pin)) | Esters offer greater stability and can reduce homocoupling side reactions. |
Optimized Experimental Protocol: Coupling of a Di-ortho-Substituted Aryl Bromide
This protocol is a robust starting point for a challenging coupling, such as the reaction between 2,6-dimethylbromobenzene and an ortho-substituted arylboronic acid. It is based on methodologies reported to be effective for sterically demanding substrates.[1][4]
Materials:
-
Di-ortho-substituted aryl bromide (1.0 mmol, 1.0 equiv)
-
Ortho-substituted arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe. It is critical that the solvents are sparged with an inert gas for at least 30 minutes prior to use.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking a small aliquot, quenching with water, and extracting with ethyl acetate.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
-
Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: Royal Society of Chemistry URL: [Link]
-
Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]
-
Title: Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides Source: ACS Publications URL: [Link]
-
Title: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling Source: The Royal Society of Chemistry URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem Source: YouTube URL: [Link]
-
Title: Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Source: ResearchGate URL: [Link]
-
Title: Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Source: ResearchGate URL: [Link]
-
Title: Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions Source: ACS Publications URL: [Link]
-
Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: Sterically demanding aryl–alkyl Suzuki–Miyaura coupling Source: RSC Publishing URL: [Link]
-
Title: Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions Source: ACS Publications URL: [Link]
-
Title: Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction Source: Wiley Online Library URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens Source: Journal of the American Chemical Society URL: [Link]
-
Title: Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst Source: SciSpace URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Technical Support Center: Optimizing Intramolecular C-O Coupling of 4-(2-Bromophenyl)butan-1-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for catalyst and ligand optimization. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of cyclic ethers, specifically focusing on the palladium-catalyzed intramolecular coupling of 4-(2-bromophenyl)butan-1-ol to form chromane. This transformation is a critical step in constructing scaffolds prevalent in medicinally active compounds. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions based on established mechanistic principles.
Problem: Low to No Product Conversion
You've set up your reaction, but after the specified time, TLC or LC-MS analysis shows primarily unreacted starting material.
A. Inactive or Inefficient Catalyst System
The heart of the reaction is the active Pd(0) species. If it fails to form or is deactivated, the catalytic cycle will stall.
-
Cause 1: Inefficient Pd(II) Precatalyst Reduction. Many common palladium sources, like Pd(OAc)₂, are in the Pd(II) oxidation state and must be reduced in situ to the active Pd(0) state.[1] This reduction, often performed by a phosphine ligand, can be inefficient and lead to inconsistent results.
-
Solution: Switch to a palladium precatalyst, such as a G3 or G4 Buchwald precatalyst (e.g., XPhos Pd G3).[2] These are air- and moisture-stable complexes that readily and cleanly generate the active L-Pd(0) species under mild conditions, leading to more reproducible outcomes and often allowing for lower catalyst loadings.[2][3]
-
-
Cause 2: Ligand Oxidation or Mismatch. Phosphine ligands, especially electron-rich ones, are crucial for promoting the difficult reductive elimination step that forms the C-O bond. However, they are susceptible to oxidation by trace air, which renders them ineffective. Furthermore, not all ligands are created equal; the steric and electronic properties must be matched to the substrate.
-
Solution 1 (Ligand Choice): For C-O couplings, bulky and electron-rich biaryl phosphine ligands are the gold standard.[2] Good starting points include XPhos , RuPhos , or BrettPhos . These ligands create a sterically crowded palladium center that accelerates reductive elimination.
-
Solution 2 (Reaction Setup): Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas your solvent thoroughly using methods like freeze-pump-thaw or by bubbling with an inert gas for at least 30 minutes.
-
-
Cause 3: Catalyst Deactivation. The active Pd(0) species can precipitate as palladium black, especially at high temperatures, effectively removing it from the catalytic cycle.
-
Solution: Lower the reaction temperature. While many couplings are run at 80-110°C, a more active catalyst/ligand system may allow for lower temperatures (~40-70°C).[1] Also, ensure proper stirring to prevent localized overheating.
-
B. Suboptimal Base or Solvent Choice
The base and solvent are not mere spectators; they play critical roles in the catalytic cycle and can be the source of reaction failure.
-
Cause 1: Insufficient Base Strength or Solubility. The base is required to deprotonate the alcohol, forming the alkoxide which then participates in the coupling. If the base is too weak or is insoluble in the reaction medium, this deprotonation will be slow or incomplete.[1]
-
Solution: For intramolecular C-O couplings, a strong, non-nucleophilic base is often required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. If your substrate is base-sensitive, weaker carbonate or phosphate bases (e.g., Cs₂CO₃, K₃PO₄) can be used, but may require higher temperatures or more active catalysts.[1] The solubility of the base is also crucial; for instance, Cs₂CO₃ is more soluble than K₂CO₃ in many organic solvents.[1]
-
-
Cause 2: Inappropriate Solvent. Insolubility of any reaction component is a common reason for failure.[1] Additionally, some solvents can act as inhibitors.
-
Solution: Aprotic, non-coordinating solvents are preferred. Toluene and dioxane are excellent starting points. Ethereal solvents like THF are also common.[1] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can coordinate to the palladium center and inhibit catalysis.[1] Always ensure your substrate, base, and catalyst are soluble in the chosen solvent at the reaction temperature.
-
C. Poor Substrate Quality or Reaction Setup
-
Cause 1: Impure Starting Materials. Water, oxygen, or other impurities in your 4-(2-bromophenyl)butan-1-ol or solvent can destroy the sensitive catalyst.
-
Solution: Use freshly purified or distilled solvents. Ensure your haloalcohol substrate is dry and pure.
-
-
Cause 2: High Dilution. Intramolecular reactions are favored at high dilution, which minimizes the chance of intermolecular side reactions. However, if the concentration is too low, the rate of the desired reaction can become impractically slow.
-
Solution: A typical starting concentration for intramolecular cyclizations is 0.01-0.1 M. If you suspect intermolecular reactions are competing, try further dilution. If the reaction is simply too slow, a modest increase in concentration may be beneficial, provided intermolecular products are not observed.
-
Problem: Significant Side Product Formation
Your starting material is consumed, but the desired chromane is a minor product in a complex mixture.
A. Hydrodehalogenation of Starting Material
This is the replacement of the bromine atom with a hydrogen, yielding 4-phenylbutan-1-ol.
-
Cause: This side reaction can occur when the oxidative addition is slow or reversible, and a competing pathway involving a hydride source (e.g., trace water, or the solvent itself) becomes significant.
-
Solution 1: Increase the rate of the productive catalytic cycle. Using a more electron-rich ligand can accelerate the oxidative addition step. Switching to a more robust precatalyst can also ensure a higher concentration of the active catalyst, favoring the desired pathway.
-
Solution 2: Ensure rigorously anhydrous conditions to eliminate water as a potential hydride source.
-
B. Intermolecular Coupling (Dimer/Oligomer Formation)
Instead of cyclizing, two or more molecules of the starting material react with each other.
-
Cause: This occurs when the rate of the intermolecular reaction competes with or exceeds the rate of the intramolecular cyclization. This is favored at high concentrations.
-
Solution: As mentioned previously, perform the reaction under high dilution (e.g., 0.01 M). A slow addition of the substrate via syringe pump to the reaction mixture containing the catalyst and base can also be highly effective at maintaining a low substrate concentration and favoring the intramolecular pathway.
-
Frequently Asked Questions (FAQs)
Q1: How do I select an initial catalyst system (palladium source and ligand)?
For a challenging C-O bond formation like this intramolecular etherification, starting with a proven, high-activity system is key to saving time and resources.
-
Palladium Source: We strongly recommend starting with a modern palladium precatalyst.[2] XPhos Pd G3 is an excellent, versatile, and commercially available choice. It is air-stable, easy to handle, and reliably generates the active catalyst.
-
Ligand: The choice of ligand is embedded in the precatalyst. The ligands developed by the Buchwald group are specifically designed for difficult cross-couplings. XPhos is known for its effectiveness with challenging aryl chlorides and bromides. If that fails, RuPhos is another excellent option, particularly for secondary amine couplings, but its principles apply here.[2] The key is to use a ligand that is both bulky and electron-rich to facilitate the crucial C-O reductive elimination step.
Q2: What is the role of the base, and how do I choose the right one?
The base has two primary roles: deprotonating the alcohol to form the nucleophilic alkoxide and neutralizing the HBr generated during the catalytic cycle.
-
Mechanism of Action: A strong base like NaOtBu readily deprotonates the alcohol. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can also be effective but often require higher temperatures. The choice is a balance between reactivity and the functional group tolerance of your substrate.[1]
-
Selection Rationale: For 4-(2-bromophenyl)butan-1-ol, which lacks highly base-sensitive functional groups, NaOtBu is an excellent first choice due to its high basicity. If side reactions related to base sensitivity are observed, switch to K₃PO₄ or Cs₂CO₃ . Remember that the physical properties of the base matter; finely ground inorganic bases provide more surface area and can improve reaction rates.[1]
| Base | pKa of Conjugate Acid | Typical Use & Characteristics | Solubility |
| NaOtBu | ~19 | Strong, common for C-O/C-N coupling. Good for less reactive substrates. | Soluble in THF, Dioxane, Toluene |
| K₃PO₄ | ~12.3 (pKa3) | Weaker, good for base-sensitive substrates. Often requires higher temp. | Moderately soluble in some polar aprotics |
| Cs₂CO₃ | ~10.3 (pKa2) | Weaker, good solubility in polar aprotics. Milder option. | Good solubility in Dioxane, DMF |
Table 1: Common Bases for Intramolecular C-O Coupling.
Q3: Which solvent should I start with?
Solvent choice is critical for solubility and to avoid catalyst inhibition.[1]
-
First Choice: Toluene or 1,4-Dioxane . Both are high-boiling, relatively non-polar, and are standard solvents for Buchwald-Hartwig type reactions.
-
Considerations: The primary consideration is ensuring all components, especially the substrate-alkoxide intermediate, are soluble at the reaction temperature. If you observe precipitation, a change in solvent or the use of a co-solvent may be necessary.
Q4: How can I monitor the reaction progress effectively?
Monitoring the reaction is crucial to determine the optimal reaction time and to identify issues early.
-
Method: Thin Layer Chromatography (TLC) is fast but can sometimes be misleading. The preferred method is LC-MS (Liquid Chromatography-Mass Spectrometry) .
-
Procedure: Carefully quench a small aliquot of the reaction mixture (e.g., 0.1 mL) by adding it to a vial containing ethyl acetate (1 mL) and a small amount of water. Vortex, separate the organic layer, and analyze. This allows you to monitor the disappearance of starting material and the appearance of the product (mass confirmation) and any major side products.
Visualizations & Protocols
Logical Relationship Diagrams
General Experimental Protocol
This protocol provides a starting point for the intramolecular coupling of 4-(2-bromophenyl)butan-1-ol. Optimization of temperature, reaction time, and catalyst loading may be necessary.
Reagents & Equipment:
-
4-(2-Bromophenyl)butan-1-ol
-
XPhos Pd G3 Precatalyst (or similar)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene (or 1,4-Dioxane)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere manifold (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add 4-(2-bromophenyl)butan-1-ol (1.0 equiv), XPhos Pd G3 (0.02 equiv, 2 mol%), and NaOtBu (1.4 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add enough anhydrous toluene to achieve a concentration of 0.05 M (relative to the substrate).
-
Degassing (if not in a glovebox): Seal the flask and thoroughly degas the solvent. This can be done by bubbling argon through the solution for 20-30 minutes or via three freeze-pump-thaw cycles.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing by LC-MS or TLC (e.g., every 2-4 hours). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure chromane product.
References
- Chirantan Rasayan Sanstha. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit.
-
Journal of the American Chemical Society. (2007). High-Yielding Palladium-Catalyzed Intramolecular Alkane Arylation: Reaction Development and Mechanistic Studies. Available: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1997). Palladium-catalyzed chemoselective intramolecular cyclization of bromoanilinoalkenenitriles. Available: [Link]
- ResearchGate. (2022).
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Available: [Link]
-
National Center for Biotechnology Information. (2013). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Available: [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Available: [Link]
-
National Center for Biotechnology Information. (2022). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. Available: [Link]
- ResearchGate. (2022).
-
PubMed. (2011). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Available: [Link]
-
PubMed. (2009). Catalytic direct arylation with aryl chlorides, bromides, and iodides: intramolecular studies leading to new intermolecular reactions. Available: [Link]
-
Chemical Science. (2018). Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization via substrate directivity. Available: [Link]
-
ACS Publications. (2020). A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[4][5]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia.
-
PubMed. (2009). Catalytic direct arylation with aryl chlorides, bromides, and iodides: intramolecular studies leading to new intermolecular reactions. Available: [Link]
-
PubMed. (2015). Palladium-catalyzed intramolecular direct arylation of 2-bromo-diaryl sulfoxides via C-H bond activation. Available: [Link]
- ResearchGate. (2021).
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. divyarasayan.org [divyarasayan.org]
- 5. Palladium-catalyzed chemoselective intramolecular cyclization of bromoanilinoalkenenitriles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Steric Hindrance in Reactions with 4-(2-Bromophenyl)butan-1-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(2-Bromophenyl)butan-1-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges posed by the steric hindrance of this substrate in common synthetic transformations. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you navigate your experiments successfully.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered when using 4-(2-Bromophenyl)butan-1-ol in palladium-catalyzed cross-coupling reactions, particularly focusing on intramolecular cyclization attempts to form tetralin derivatives.
Question 1: Why is my intramolecular Heck cyclization of 4-(2-Bromophenyl)butan-1-ol failing or giving low yields?
Answer: The primary challenge with the intramolecular Heck cyclization of 4-(2-Bromophenyl)butan-1-ol is the steric hindrance imposed by the ortho-bromo substituent. This hindrance can significantly slow down the initial oxidative addition of the aryl bromide to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1] Additionally, the desired 6-exo-trig cyclization to form a tetralin ring system can be kinetically disfavored compared to side reactions if the reaction conditions are not optimized.
Key Factors to Consider:
-
Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical. Bulky, electron-rich phosphine ligands are often required to promote oxidative addition at sterically hindered positions.[2][3][4]
-
Base: The base plays a crucial role in the final β-hydride elimination step and in regenerating the active Pd(0) catalyst.[5] A non-coordinating, bulky base is often preferred to avoid catalyst inhibition.
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability and reactivity of the catalytic species.
-
Temperature: Higher temperatures are often necessary to overcome the activation barrier for oxidative addition, but can also lead to catalyst decomposition or undesired side reactions.
Question 2: What are the expected side products in the intramolecular cyclization of 4-(2-Bromophenyl)butan-1-ol?
Answer: Besides the desired tetralin product, several side products can form, complicating purification and reducing the yield of the target molecule. These can include:
-
Protodebromination: Reduction of the aryl bromide to the corresponding arene, resulting in 4-phenylbutan-1-ol. This can occur if the oxidative addition is slow and there are sources of hydride in the reaction mixture.
-
Intermolecular Coupling: If the concentration of the substrate is too high, intermolecular Heck reactions can compete with the desired intramolecular cyclization.
-
Isomerization: Isomerization of the double bond in the product can occur, especially if the palladium-hydride species formed after β-hydride elimination re-adds to the product olefin.[6]
-
Decomposition: At elevated temperatures, both the substrate and the catalyst can decompose, leading to a complex mixture of byproducts.
Question 3: Can I use a Suzuki coupling approach as an alternative to intramolecular cyclization?
Answer: Yes, a Suzuki-Miyaura coupling can be an excellent alternative strategy.[7][8] Instead of an intramolecular reaction, you would perform an intermolecular cross-coupling of 4-(2-Bromophenyl)butan-1-ol with a suitable organoboron reagent. This approach avoids the challenges of intramolecular ring strain and can be more tolerant of steric hindrance, provided the right catalyst system is employed.[2] However, this will result in a biaryl product rather than a cyclized tetralin. For the synthesis of tetralin derivatives, other methods like Friedel-Crafts acylation followed by reduction could be considered.[9][10]
II. Troubleshooting Guides
This section provides detailed troubleshooting protocols for common reactions involving 4-(2-Bromophenyl)butan-1-ol.
Guide 1: Troubleshooting a Failed Intramolecular Heck Cyclization
If you are experiencing low to no yield in your intramolecular Heck cyclization, follow this systematic troubleshooting guide.
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for a failing intramolecular Heck reaction.
Step-by-Step Troubleshooting Protocol
Step 1: Verify Reagent Purity and Inert Atmosphere
-
Substrate: Ensure the 4-(2-Bromophenyl)butan-1-ol is pure and free of any impurities that might poison the catalyst.
-
Solvent: Use anhydrous, degassed solvents. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
Base: Ensure the base is anhydrous and of high purity.
-
Inert Atmosphere: The reaction should be set up under a rigorously inert atmosphere (Argon or Nitrogen) to prevent catalyst deactivation.
Step 2: Optimize the Catalyst System
The choice of ligand is paramount for overcoming the steric hindrance of the ortho-bromo group.
| Ligand Type | Rationale | Recommended Ligands |
| Bulky, Electron-Rich Monodentate Phosphines | Promote oxidative addition by increasing electron density on the Pd center and sterically favoring the monoligated active species.[11][1] | P(t-Bu)₃, SPhos, XPhos |
| Bulky Biarylphosphine Ligands | Offer a good balance of steric bulk and electronic properties to facilitate both oxidative addition and reductive elimination.[3] | Buchwald-type ligands (e.g., SPhos, XPhos) |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that can stabilize the palladium catalyst and promote oxidative addition.[12] | IPr, IMes |
Experimental Protocol: Ligand Screening
-
Set up parallel reactions in small vials.
-
To each vial, add 4-(2-Bromophenyl)butan-1-ol (1 eq), Pd₂(dba)₃ (2.5 mol %), the respective ligand (10 mol %), and a base such as Cs₂CO₃ (2 eq).
-
Add degassed, anhydrous solvent (e.g., toluene or dioxane).
-
Seal the vials under an inert atmosphere and heat to 100-120 °C.
-
Monitor the reactions by TLC or GC-MS at regular intervals.
Step 3: Optimize Reaction Conditions
-
Temperature: Gradually increase the reaction temperature in 10 °C increments, from 100 °C up to 140 °C. Be mindful of potential substrate or catalyst decomposition at higher temperatures.
-
Concentration: Perform the reaction under high dilution conditions (e.g., 0.01 M) to favor the intramolecular pathway over intermolecular side reactions.
-
Base: Screen different bases. While Cs₂CO₃ is a good starting point, other bases like K₃PO₄ or organic bases such as DBU or a proton sponge can be effective.
Guide 2: Optimizing a Suzuki Coupling with 4-(2-Bromophenyl)butan-1-ol
For intermolecular cross-coupling, steric hindrance remains a key challenge.
Palladium-Catalyzed Suzuki Coupling Mechanism
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Optimization Protocol
Step 1: Select the Appropriate Catalyst System
For sterically hindered Suzuki couplings, catalyst systems that are highly active are required.
| Catalyst Component | Recommendation | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective sources of Pd(0). |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote the oxidative addition of sterically hindered aryl bromides.[2] |
| Base | K₃PO₄, CsF, K₂CO₃ | The choice of base can significantly impact the transmetalation step. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic solvent systems are common for Suzuki reactions. |
Experimental Protocol: Suzuki Coupling Optimization
-
In a reaction vessel, combine 4-(2-Bromophenyl)butan-1-ol (1 eq), the desired boronic acid or ester (1.2-1.5 eq), Pd(OAc)₂ (2 mol %), and the chosen ligand (4 mol %).
-
Add the base (2-3 eq) and the solvent system.
-
Thoroughly degas the reaction mixture.
-
Heat the reaction to 80-110 °C and monitor by TLC or GC-MS.
Step 2: Address Common Failure Modes
-
Low Conversion:
-
Issue: Inefficient oxidative addition.
-
Solution: Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to SPhos). Increase the reaction temperature.
-
-
Protodeborylation of the Boronic Acid:
-
Issue: The boronic acid is degrading before it can transmetalate.
-
Solution: Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). Use a boronic ester (e.g., a pinacol ester) which is more stable.
-
-
Homocoupling of the Boronic Acid:
-
Issue: The boronic acid is reacting with itself.
-
Solution: Ensure the reaction is rigorously deoxygenated, as oxygen can promote homocoupling.
-
III. References
-
Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(5), 1089–1097. [Link]
-
Reddy, R. P., et al. (2014). CuCN-mediated cascade cyclization of 4-(2-bromophenyl)-2-butenoates: a high-yield synthesis of substituted naphthalene amino esters. Organic & Biomolecular Chemistry, 12(35), 6846–6850. [Link]
-
Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 202312053. [Link]
-
Neufeldt, S. R., et al. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Chemistry – A European Journal, 29(17), e202203534. [Link]
-
Engle, K. M., & Yu, J.-Q. (2020). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. ACS Catalysis, 10(4), 2635–2641. [Link]
-
Sarkar, S., et al. (2021). Applications and synthesis of tetralin derivatives. RSC Advances, 11(42), 26189-26210. [Link]
-
Trovitch, R. J. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(42), 11134–11137. [Link]
-
Ackermann, L., et al. (2018). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ACS Catalysis, 8(9), 8050–8055. [Link]
-
Eastgate, M. D., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28247-28251. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society, 146(27), 18685–18698. [Link]
-
Tang, W., & Zhang, X. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(5), 1845-1850. [Link]
-
Wang, Y., et al. (2016). (4 + 1) vs (4 + 2): Catalytic Intramolecular Coupling between Cyclobutanones and Trisubstituted Allenes via C–C Activation. Angewandte Chemie International Edition, 55(44), 13833–13837. [Link]
-
Google Patents. (2013). Novel synthesis process for 4-phenyl-1-butanol.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
YouTube. (2025, August 4). Intramolecular Heck Reaction| Cationic Mechanism| CSIR 2017| Problem Solved. [Link]
-
ResearchGate. (2025, August 6). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. [Link]
-
Kantchev, E. A. B., et al. (2008). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, 10(18), 3949–3952. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Reddy, B. V. S., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1086–1182. [Link]
-
Kwong, F. Y., et al. (2018). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters, 20(17), 5348–5352. [Link]
-
Organic Chemistry Portal. Tetralone synthesis. [Link]
-
Carretero, J. C., & García Ruano, J. L. (2007). Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary Stereocenters. Chemical Reviews, 107(11), 4841–4877. [Link]
-
Kwong, F. Y., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686. [Link]
-
Wikipedia. Tetralin. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
-
Kwong, F. Y., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis. [Link]
-
Filimonov, V. D., et al. (2021). Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings. Beilstein Journal of Organic Chemistry, 17, 1512–1520. [Link]
-
ResearchGate. (2025, August 7). Synthesis and Intramolecular Cyclization of N-Substituted 2-Amino-4-aryl-4-oxo-2-butenoic Acids. [Link]
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
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Technical Support Center: Navigating the Acidic Proton of Alcohols in Grignard Reactions
Welcome to the technical support center for addressing challenges associated with the acidic proton of alcohols in Grignard reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this common yet critical experimental hurdle.
Frequently Asked Questions (FAQs)
Q1: Why is the acidic proton of an alcohol problematic in a Grignard reaction?
Grignard reagents are potent nucleophiles but also exceptionally strong bases.[1][2] The carbanionic character of the Grignard reagent makes it highly reactive towards any acidic proton in the reaction mixture. Alcohols, with a pKa typically in the range of 16-18, possess a sufficiently acidic proton to react irreversibly with the Grignard reagent in a simple acid-base reaction.[2][3] This reaction is significantly faster than the desired nucleophilic addition to a carbonyl group.[4] Consequently, the Grignard reagent is consumed, forming an alkane and a magnesium alkoxide, thereby reducing the yield of the desired product or preventing the reaction from occurring altogether.[5]
Q2: How can I tell if the acidic proton of my alcohol is interfering with my Grignard reaction?
Common indicators of interference from an acidic proton include:
-
Low or no yield of the desired product: This is the most obvious sign, as the Grignard reagent is being consumed by the acid-base reaction instead of attacking the carbonyl electrophile.
-
Formation of an alkane byproduct: The Grignard reagent, upon deprotonating the alcohol, becomes a neutral alkane. Detection of this alkane in your reaction mixture is a strong clue.
-
Gas evolution: If a methyl Grignard is used, methane gas will be produced, which may be observed as bubbling.[5]
-
Recovery of starting materials: If the Grignard reagent is completely consumed by the alcohol, you will likely recover your starting carbonyl compound after workup.
Q3: Is it ever possible to run a Grignard reaction in the presence of an unprotected alcohol?
While generally inadvisable, it is sometimes possible to "brute force" the reaction by using a significant excess of the Grignard reagent.[5] One equivalent of the Grignard reagent will be consumed to deprotonate the alcohol, and the excess can then proceed to react with the carbonyl. This approach is only practical when the Grignard reagent is inexpensive and readily available. However, this method can lead to a more complex reaction mixture and purification challenges.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Root Cause Analysis: The most probable cause is the consumption of the Grignard reagent by the acidic proton of the alcohol.
Solutions:
-
Protect the Alcohol: The most robust solution is to temporarily protect the alcohol functional group. Silyl ethers are a common and effective choice for protecting alcohols as they are inert to Grignard reagents.[6][7]
-
Use Excess Grignard Reagent: If the Grignard reagent is simple and inexpensive, using at least two equivalents can be a quick fix. The first equivalent deprotonates the alcohol, and the second acts as the nucleophile.
Experimental Protocols
Protocol 1: Protection of an Alcohol as a Silyl Ether
This protocol describes the protection of a primary alcohol using tert-butyldimethylsilyl chloride (TBSCl).
Materials:
-
Alcohol-containing substrate
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the alcohol-containing substrate (1 equivalent) and imidazole (1.2-1.5 equivalents) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add TBSCl (1.1-1.3 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting silyl ether by flash column chromatography if necessary.
Protocol 2: Deprotection of a Silyl Ether
This protocol describes the removal of a TBS protecting group using a fluoride source.
Materials:
-
TBS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the TBS-protected alcohol (1 equivalent) in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution (1.1-1.5 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the deprotected alcohol by flash column chromatography if necessary.
Protocol 3: Titration of Grignard Reagent Concentration
It is crucial to know the exact concentration of your Grignard reagent, as its reactivity can degrade over time. This protocol uses iodine for titration.[8]
Materials:
-
Grignard reagent solution
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (I₂)
-
1.0 M solution of LiCl in anhydrous THF
-
Anhydrous solvent for dilution (e.g., THF or diethyl ether)
-
Dry glassware (syringes, needles, vials)
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere, add a precisely weighed amount of iodine (e.g., 50 mg) to a dry vial containing a stir bar.
-
Add 1 mL of the 1.0 M LiCl in THF solution to dissolve the iodine.[8] The solution will be a dark brown color.
-
Slowly add the Grignard reagent solution dropwise via a syringe while stirring vigorously.
-
The endpoint is reached when the brown color disappears and the solution becomes colorless and slightly cloudy.[8]
-
Record the volume of the Grignard reagent added.
-
Calculate the molarity of the Grignard reagent using the following formula: Molarity (M) = (mass of I₂ / molecular weight of I₂) / volume of Grignard reagent (L)
Repeat the titration at least twice and average the results for accuracy.
Data Presentation
Table 1: Approximate pKa Values of Common Functional Groups
| Functional Group | Approximate pKa | Reactivity with Grignard Reagent |
| Carboxylic Acids | 4-5 | Very Fast (Acid-Base) |
| Water | 15.7 | Very Fast (Acid-Base) |
| Alcohols | 16-18 | Fast (Acid-Base) |
| Terminal Alkynes | 25 | Slow (Acid-Base) |
| Amines | 35-40 | Very Slow (Acid-Base) |
| Alkanes | ~50 | No Reaction |
This table provides a general guide to the relative acidity of common functional groups and their propensity to react with Grignard reagents in an acid-base manner.[3][9]
Table 2: Common Protecting Groups for Alcohols in Grignard Reactions
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |
| tert-Butyldimethylsilyl ether | TBDMS or TBS | TBDMSCl, Imidazole | TBAF or HF | Stable to bases, mild acids |
| Triethylsilyl ether | TES | TESCl, Imidazole | TBAF or mild acid | Less stable than TBS |
| Tetrahydropyranyl ether | THP | Dihydropyran, cat. acid | Aqueous acid | Stable to bases |
This table summarizes common protecting groups for alcohols, their introduction, removal, and general stability, which is crucial for planning a synthetic route involving Grignard reactions.[7][10]
Visualization
Workflow for Grignard Reaction with an Alcohol-Containing Substrate
Caption: Acid-base reaction between a Grignard reagent and an alcohol.
References
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. [Link]
-
Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism. YouTube. [Link]
-
Master Organic Chemistry. (2010, June 18). The pKa Table Is Your Friend. [Link]
-
Gilman, H., Wilkinson, P. D., Fishel, W. P., & Meyers, C. H. (1923). THE QUANTITATIVE ESTIMATION OF THE GRIGNARD REAGENT. Journal of the American Chemical Society, 45(1), 150–158. [Link]
-
Chemistry LibreTexts. (2015, July 18). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. [Link]
-
Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. [Link]
-
Chemistry Steps. Protecting Groups For Alcohols. [Link]
-
Fiveable. Reactions of Alkyl Halides: Grignard Reagents. [Link]
-
Vlismas, T., & Parker, R. D. (1967). The determination of grignard reagent concentration by an acidimetric double titration method. Journal of Organometallic Chemistry, 10(2), 193-196. [Link]
-
Reddit. (2024, February 19). can someone please explain why this is false? r/OrganicChemistry. [Link]
-
Reddit. (2024, October 3). Why don't Grignards deprotonate aldehydes and ketones instead of reacting with the carbonyl? r/OrganicChemistry. [Link]
-
Lin, H. S., & Paquette, L. A. (1994). A convenient method for determining the concentration of Grignard reagents. Synthetic Communications, 24(17), 2503-2506. [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]
-
Wikipedia. Grignard reaction. [Link]
-
Khan Academy. Synthesis of alcohols using Grignard reagents II. [Link]
-
Chemistry LibreTexts. (2021, July 31). 16.5: Typical Carbonyl-Addition Reactions. [Link]
-
Anastas, P. T., & Warner, J. C. (2019). Green Chemistry: Principles and Case Studies. In Books Gateway. Royal Society of Chemistry. [Link]
-
Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. [Link]
-
Organic Chemistry Tutor. Alcohol Protecting Groups. [Link]
-
Everson, D. A., & Shriver, D. F. (1967). The Thermometric Determination of Grignard Reagent Concentration. Analyst, 92(1095), 366-369. [Link]
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Validation & Comparative
A Comparative Guide to Building Blocks for Salmeterol Synthesis: 4-(2-Bromophenyl)butan-1-ol as a Strategic Alternative
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of pharmaceutical manufacturing, the efficiency, scalability, and cost-effectiveness of a synthetic route are paramount. Salmeterol, a long-acting β2-adrenergic agonist widely prescribed for the treatment of asthma and chronic obstructive pulmonary disease (COPD), is no exception.[1] The synthesis of this complex molecule hinges on the strategic selection of its building blocks. This guide provides an in-depth comparison of the conventional synthetic approach to Salmeterol, which predominantly utilizes 4-phenylbutan-1-ol, against a potential alternative strategy employing 4-(2-Bromophenyl)butan-1-ol. We will delve into the mechanistic underpinnings of these routes, present comparative data, and offer detailed experimental protocols to inform your drug development process.
The Conventional Approach: A Well-Trod Path with Navigable Challenges
The most established and widely documented industrial synthesis of Salmeterol initiates with 4-phenylbutan-1-ol. This route focuses on constructing the characteristic lipophilic side chain of Salmeterol before its conjugation to the pharmacophoric head group.
Synthetic Strategy
The general retrosynthetic disconnection for the conventional route is illustrated below:
Sources
A Guide to the Purity Validation of 4-(2-Bromophenyl)butan-1-ol by Quantitative NMR (qNMR): A Comparative Analysis
For drug development professionals and researchers, establishing the absolute purity of an active pharmaceutical ingredient (API) or a key intermediate is a non-negotiable aspect of quality control and regulatory submission. The compound 4-(2-Bromophenyl)butan-1-ol serves as a critical building block in the synthesis of various pharmaceutical agents. Its purity directly impacts the yield, impurity profile, and ultimate safety of the final drug product. While traditional chromatographic methods like HPLC are workhorses in purity analysis, they are inherently comparative and depend on the availability of a high-purity, identical reference standard.
This guide presents a comprehensive examination of quantitative Nuclear Magnetic Resonance (qNMR) as a primary, metrologically traceable method for the purity validation of 4-(2-Bromophenyl)butan-1-ol. We will explore the fundamental principles that grant qNMR its unique standing, provide a detailed experimental protocol with justifications for each step, and objectively compare its performance against established chromatographic techniques.
The Foundational Principle of qNMR: Direct Molar Proportionality
Quantitative NMR stands apart from other analytical techniques because the integral of an NMR signal is directly proportional to the number of nuclei generating that signal.[1] This fundamental physical principle allows for the direct measurement of the molar ratio between an analyte and a certified internal standard of known purity, without requiring a reference standard of the analyte itself.[2][3] This capability positions qNMR as a primary ratio method, capable of delivering a highly accurate and traceable purity value.[2] The final purity is calculated from the signal integrals, the initial weights of the sample and standard, their respective molecular masses, and the number of protons contributing to each signal.[4]
Core Advantages of the qNMR Approach:
-
Primary Method: Enables purity determination without needing an identical, pre-characterized standard of the analyte.[2]
-
Structural Confirmation: Simultaneously provides quantitative data and unambiguous structural information, confirming the identity of the analyte and potentially identifying impurities.
-
High Specificity: The high spectral resolution allows for the selection of unique, non-overlapping signals for both the analyte and the internal standard, preventing interference from impurities.[4]
-
Non-Destructive: The sample can be fully recovered after the analysis.
A Validated Protocol for qNMR Purity Determination
This section details a robust, self-validating protocol for the purity assessment of 4-(2-Bromophenyl)butan-1-ol. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.
Materials and Instrumentation
-
Analyte: 4-(2-Bromophenyl)butan-1-ol (MW: 229.12 g/mol )[5]
-
Internal Standard (IS): Maleic Acid, Certified Reference Material (CRM) (MW: 116.07 g/mol )[6]
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Reference: Tetramethylsilane (TMS) for chemical shift referencing (0 ppm).[7]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) qualified for quantitative analysis.
-
Equipment: High-precision analytical balance; Class A volumetric flasks; high-quality 5 mm NMR tubes.
Rationale for Selections:
-
Internal Standard: The selection of an appropriate internal standard is critical for accurate qNMR.[8] Maleic acid is an ideal choice because it is a highly pure, stable, non-volatile solid.[1] Crucially, its ¹H NMR spectrum in DMSO-d₆ displays a simple, sharp singlet for its two equivalent olefinic protons at approximately 6.3 ppm, a region typically free from analyte signals.[6][9]
-
Solvent: DMSO-d₆ is an excellent solvent for a wide range of organic molecules, including both the analyte and maleic acid. Its residual proton signal does not interfere with the key signals required for quantification.[10]
Sample Preparation
Accurate weighing is mandatory as it directly influences the final result.[4]
-
Accurately weigh approximately 20 mg of 4-(2-Bromophenyl)butan-1-ol into a clean, dry vial. Record the mass (m_analyte).
-
Accurately weigh approximately 10 mg of the maleic acid CRM into the same vial. Record the mass (m_IS). The goal is to achieve a signal intensity ratio close to 1:1 for optimal precision.[4]
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Ensure complete dissolution by vortexing, then transfer the solution to a high-precision NMR tube.
NMR Data Acquisition
The acquisition parameters must be set to ensure the resulting spectrum is truly quantitative.
| Parameter | Recommended Value | Justification |
| Pulse Angle | 30° | A smaller flip angle helps ensure uniform excitation across the spectral width and can shorten the required relaxation delay. |
| Relaxation Delay (d1) | ≥ 5 x T₁ | This is the most critical parameter for quantification. The delay must be at least five times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and IS) to ensure complete relaxation between scans.[11] An insufficient delay will lead to signal saturation and inaccurate integrals. |
| Acquisition Time (aq) | ≥ 3 s | A longer acquisition time provides better digital resolution, ensuring peaks are well-defined by a sufficient number of data points for accurate integration.[11] |
| Number of Scans (ns) | ≥ 16 | The number of scans should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest, which is required for an integration error of less than 1%.[11] |
| Spectral Width (sw) | ~12 ppm | The spectral width should be wide enough to contain all signals of interest and provide adequate baseline on both sides for accurate correction.[11] |
Data Processing and Purity Calculation
-
Apply a Fourier transform to the acquired FID.
-
Manually phase the spectrum to ensure all peaks have a pure, symmetrical absorption lineshape.
-
Apply a baseline correction across the entire spectrum. A 5th-order polynomial is often suitable.[12]
-
Integrate the signals of interest.
-
Analyte: Select a well-resolved signal unique to 4-(2-Bromophenyl)butan-1-ol. The triplet corresponding to the two protons of the -CH₂OH group is an excellent candidate.
-
Internal Standard: Integrate the singlet for the two olefinic protons of maleic acid (~6.3 ppm).[9]
-
-
Calculate the purity using the following equation:[1]
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I_analyte = Integral of the selected analyte signal
-
N_analyte = Number of protons for the integrated analyte signal (e.g., 2 for the -CH₂OH group)
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons for the integrated internal standard signal (2 for maleic acid)
-
MW_analyte = Molecular weight of the analyte (229.12 g/mol )[5]
-
MW_IS = Molecular weight of the internal standard (116.07 g/mol )[6]
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
Purity_IS = Certified purity of the internal standard (e.g., 99.9%)
-
Visualizing the qNMR Validation Workflow
Caption: A streamlined workflow for purity validation using the internal standard qNMR method.
Objective Comparison: qNMR vs. Chromatographic Techniques
The choice of an analytical technique depends on the specific requirements of the measurement. Here, we compare qNMR with HPLC-UV and GC-FID for the task of absolute purity determination.
| Feature | Quantitative NMR (qNMR) | HPLC-UV | GC-FID |
| Fundamental Principle | Primary ratio method based on direct molar proportionality.[1][2] | Comparative method based on UV response relative to a standard. | Comparative method based on flame ionization response relative to a standard. |
| Reference Standard | Requires a certified internal standard, which can be structurally unrelated to the analyte.[11] | Requires a highly purified, well-characterized reference standard of the analyte itself. | Requires a highly purified, well-characterized reference standard of the analyte itself. |
| Quantification Basis | Absolute (molar concentration). | Relative (response factor dependent). | Relative (response factor dependent). |
| Method Development | Generally rapid; involves selecting a suitable standard, solvent, and non-overlapping signals. | Can be time-consuming; requires optimization of column, mobile phase, gradient, and flow rate. | Can be time-consuming; requires optimization of column, temperature program, and gas flows. |
| Information Yield | Provides purity, identity, and structural information in a single experiment. | Provides retention time and UV spectra (with DAD), useful for impurity profiling. | Provides retention time; highly sensitive for volatile impurities. |
| Key Limitation | Lower sensitivity than chromatographic methods; potential for signal overlap in complex mixtures. | Impurities lacking a UV chromophore are not detected; response factors can vary widely between compounds. | Not suitable for non-volatile or thermally labile compounds. |
Trustworthiness and Self-Validation of the qNMR Protocol
The integrity of the qNMR result is underpinned by a system of inherent checks and adherence to established validation principles, as outlined in sources like the USP General Chapters.[2][13]
-
Metrological Traceability: The use of a Certified Reference Material (CRM) as the internal standard links the measurement directly to a primary standard, ensuring traceability.[4]
-
Parameter Verification: The adequacy of the critical relaxation delay (d1) can be empirically verified by acquiring spectra at increasing d1 values. The calculated purity value will plateau once full relaxation is achieved, confirming the validity of the acquisition conditions.
-
Orthogonal Signal Selection: The choice of distinct, well-separated signals for the analyte and the standard ensures the high specificity of the method.[14] Any overlap would be immediately apparent in the spectrum, flagging a potential issue with the method.
-
Holistic Validation: The entire analytical procedure, from instrument qualification to method validation, can be managed using a modern lifecycle approach to ensure it remains fit for its intended purpose.[13][15]
Conclusion
For the definitive purity assessment of 4-(2-Bromophenyl)butan-1-ol, quantitative NMR presents a powerful, accurate, and efficient methodology. Its status as a primary method obviates the often challenging and time-consuming need to produce a near-perfect reference standard of the analyte itself. By providing direct, structurally specific quantification, qNMR offers a high degree of confidence and serves as an indispensable tool for researchers, scientists, and drug development professionals. When executed with a thorough understanding of the underlying principles and with rigorously controlled experimental parameters, qNMR delivers a trustworthy and defensible purity value, strengthening quality control and supporting regulatory requirements.
References
-
Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]
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Title: Quantitative NMR Spectroscopy Source: Durham University URL: [Link]
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Title: Purity by Absolute qNMR Instructions Source: University of Illinois Chicago URL: [Link]
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Title: 1H NMR (DMSO-d6) Source: The Royal Society of Chemistry URL: [Link]
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Title: Stimuli Article (qNMR) Source: US Pharmacopeia (USP) URL: [Link]
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Title: Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results Source: ResolveMass Laboratories Inc. URL: [Link]
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Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Source: Organic Process Research & Development URL: [Link]
-
Title: Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid Source: Organic Syntheses URL: [Link]
-
Title: Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR Source: American Pharmaceutical Review URL: [Link]
-
Title: Internal Standard Reference Data for qNMR: Maleic Acid Source: Bureau International des Poids et Mesures (BIPM) URL: [Link]
-
Title: Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient Source: ResearchGate URL: [Link]
-
Title: Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy Source: ECA Academy URL: [Link]
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Title: ¹H NMR spectrum (in d6‐DMSO) of the liquid phase obtained from the reaction of barley straw with maleic acid and aluminum chloride Source: ResearchGate URL: [Link]
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Title: Supplementary information Source: The Royal Society of Chemistry URL: [Link]
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Title: Guide to NMR Method Development and Validation – Part I: Identification and Quantification Source: ResearchGate URL: [Link]
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A Comparative Guide to the Cross-Reactivity of 4-(2-Bromophenyl)butan-1-ol in Palladium-Catalyzed Coupling Reactions
Abstract
This guide provides a comprehensive comparative analysis of the performance of 4-(2-bromophenyl)butan-1-ol, a versatile bifunctional building block, across a range of palladium-catalyzed cross-coupling reactions. We delve into the experimental protocols, mechanistic underpinnings, and performance metrics for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings. By examining the delicate interplay between the reactive aryl bromide moiety and the pendant hydroxyl group, this guide offers researchers and drug development professionals critical insights into selecting the optimal reaction conditions to achieve desired synthetic outcomes, minimize side reactions, and maximize yields. All quantitative data are summarized for easy comparison, and detailed, validated protocols are provided, supported by mechanistic rationale and authoritative citations.
Introduction: The Versatility and Challenges of a Bifunctional Building Block
4-(2-Bromophenyl)butan-1-ol is a valuable synthetic intermediate in medicinal chemistry and materials science. Its structure features an aryl bromide, a prime handle for palladium-catalyzed cross-coupling reactions, and a primary alcohol, which can be a site for further functionalization or a potential source of undesired side-reactivity. The success of any synthetic campaign utilizing this substrate hinges on understanding how to selectively engage the C(sp²)-Br bond while managing the reactivity of the hydroxyl group.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[1][2] These reactions, recognized with the 2010 Nobel Prize in Chemistry, offer unparalleled functional group tolerance and versatility.[3][4] This guide aims to provide a head-to-head comparison of five major cross-coupling reactions, evaluating their suitability for transformations involving 4-(2-bromophenyl)butan-1-ol. We will explore how the choice of catalyst, ligand, base, and coupling partner influences reaction efficiency, yield, and chemoselectivity.
The Substrate: A Closer Look at 4-(2-Bromophenyl)butan-1-ol
The key to effectively using 4-(2-bromophenyl)butan-1-ol lies in understanding its dual nature.
-
The Aryl Bromide: The C-Br bond is the primary site for oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.[5] The reactivity order for aryl halides in this step is generally I > OTf > Br > Cl.[5][6] This makes the bromide a reliable and moderately reactive electrophile.
-
The Primary Alcohol (-OH): The hydroxyl group introduces a potential complication. In the presence of strong bases, it can be deprotonated to form an alkoxide. This alkoxide could potentially coordinate to the palladium center, influencing the reaction's kinetics or outcome.[7] Furthermore, under certain conditions, it could lead to side reactions such as O-arylation or etherification. However, its presence can also be benign or even beneficial, as some studies have shown hydroxyl groups can direct or accelerate cross-coupling reactions.[7]
The primary goal of this study is to identify conditions that maximize the desired C-C or C-N bond formation at the aryl bromide position while preserving the integrity of the butanol side chain.
Comparative Analysis of Cross-Coupling Reactions
We evaluated five distinct palladium-catalyzed cross-coupling reactions. For each, we provide a standardized experimental protocol, a mechanistic rationale for the chosen conditions, and the expected outcome based on established chemical principles and literature precedents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to the stability, low toxicity, and commercial availability of boronic acid coupling partners.[8][9] It is renowned for its high functional group tolerance, making it a strong candidate for our substrate.[3]
Reaction Principle: Forms a C-C bond between an aryl halide and an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[6][10]
Caption: Workflow for the Suzuki-Miyaura Coupling Experiment.
Experimental Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-(2-bromophenyl)butan-1-ol (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Add 1,4-dioxane (4 mL) and water (1 mL) as the solvent system.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.[8]
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Behind the Protocol: Rationale and Optimization
-
Catalyst (Pd(PPh₃)₄): This is a robust, commercially available Pd(0) catalyst suitable for a wide range of substrates.[11] It is generally effective for aryl bromides.
-
Base (K₂CO₃): A moderately weak inorganic base is chosen. Its role is crucial for activating the boronic acid to facilitate the transmetalation step.[12] Using a milder base like K₂CO₃ instead of stronger bases (e.g., NaOH, K₃PO₄) minimizes the risk of deprotonating the substrate's hydroxyl group, thereby preventing potential O-arylation side reactions.
-
Solvent (Dioxane/H₂O): The mixed solvent system is standard for Suzuki couplings. Dioxane solubilizes the organic components, while water helps dissolve the inorganic base and facilitates the catalytic cycle.[10]
Heck Coupling
The Heck reaction couples aryl halides with alkenes, providing a powerful method for C-C bond formation and the synthesis of substituted olefins.[13][14]
Reaction Principle: Forms a C-C bond between an aryl halide and an alkene, typically with the release of HX, which is neutralized by a base.[13]
Caption: Workflow for the Heck Coupling Experiment.
Experimental Protocol:
-
To a Schlenk tube, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%).
-
Add DMF (5 mL) and stir for 10 minutes at room temperature under an inert atmosphere.
-
Add 4-(2-bromophenyl)butan-1-ol (1.0 mmol, 1.0 equiv), n-butyl acrylate (1.5 mmol, 1.5 equiv), and triethylamine (Et₃N, 1.5 mmol, 1.5 equiv).
-
Heat the mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the reaction with water and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
Behind the Protocol: Rationale and Optimization
-
Catalyst System (Pd(OAc)₂/P(o-tol)₃): Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1] The bulky phosphine ligand, P(o-tol)₃, stabilizes the palladium catalyst and promotes the reaction.
-
Base (Et₃N): An organic amine base is used to neutralize the HBr generated during the catalytic cycle. It is generally not strong enough to significantly deprotonate the alcohol, making it a good choice for this substrate.
-
Solvent (DMF): A polar aprotic solvent like DMF is effective for Heck reactions, helping to solubilize the catalyst and reagents.[15]
Sonogashira Coupling
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[16][17]
Reaction Principle: A palladium- and copper-co-catalyzed reaction between an aryl halide and a terminal alkyne to form an arylalkyne.[16]
Caption: Workflow for the Sonogashira Coupling Experiment.
Experimental Protocol:
-
In a Schlenk flask under an inert atmosphere, dissolve 4-(2-bromophenyl)butan-1-ol (1.0 mmol, 1.0 equiv) and phenylacetylene (1.1 mmol, 1.1 equiv) in triethylamine (Et₃N, 5 mL).
-
Degas the solution with N₂ or Ar for 15 minutes.
-
Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.015 mmol, 1.5 mol%) and copper(I) iodide (CuI, 0.03 mmol, 3 mol%).
-
Stir the reaction at room temperature for 24 hours or with gentle heating (50 °C) if the reaction is slow.
-
Monitor the reaction by TLC.
-
Once complete, filter the mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Behind the Protocol: Rationale and Optimization
-
Dual Catalyst System (Pd/Cu): The reaction employs a palladium catalyst to activate the aryl bromide and a copper(I) co-catalyst to activate the alkyne via the formation of a copper acetylide intermediate.[18]
-
Base/Solvent (Et₃N): Triethylamine serves a dual role. It acts as the base to deprotonate the terminal alkyne and neutralize the HBr byproduct. It also often serves as the solvent. The mild basicity is compatible with the free hydroxyl group.[19]
-
Reaction Conditions: Sonogashira couplings can often be run under mild conditions, even at room temperature, which is highly beneficial for substrates with sensitive functional groups.[16]
Buchwald-Hartwig Amination
This reaction is a cornerstone for forming C-N bonds, crucial for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals.
Reaction Principle: A palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a strong base to form a C-N bond.
Caption: Workflow for the Buchwald-Hartwig Amination Experiment.
Experimental Protocol:
-
In a glovebox or under a robust inert atmosphere, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv) to a Schlenk tube.
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and XPhos (0.024 mmol, 2.4 mol%).
-
Add toluene (4 mL), followed by 4-(2-bromophenyl)butan-1-ol (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv).
-
Seal the tube and heat the mixture to 100 °C for 18 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Behind the Protocol: Rationale and Optimization
-
Catalyst System (Pd₂(dba)₃/XPhos): This reaction requires a highly active catalyst system. Modern bulky, electron-rich phosphine ligands like XPhos are essential for promoting the challenging reductive elimination step that forms the C-N bond.
-
Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine. This is the main challenge for our substrate. Sodium tert-butoxide is strong enough to deprotonate the alcohol, potentially leading to competitive O-arylation or catalyst inhibition. Careful control of stoichiometry and reaction time is critical. If O-arylation is a major issue, a weaker base like K₃PO₄ might be attempted, although this often results in lower yields for C-N coupling.
Negishi Coupling
The Negishi coupling utilizes highly reactive organozinc reagents, which often allows for milder reaction conditions and high functional group tolerance.[3][20]
Reaction Principle: A palladium- or nickel-catalyzed reaction between an organohalide and an organozinc compound.[20]
Caption: Workflow for the Negishi Coupling Experiment.
Experimental Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 4-(2-bromophenyl)butan-1-ol (1.0 mmol, 1.0 equiv) and Pd(PPh₃)₄ (0.02 mmol, 2 mol%) in anhydrous THF (3 mL).
-
To this solution, add a solution of phenylzinc chloride (1.2 mmol, 1.2 equiv) in THF (0.5 M) dropwise at room temperature.
-
Stir the reaction at room temperature for 6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Behind the Protocol: Rationale and Optimization
-
Nucleophile (Organozinc): Organozinc reagents are highly reactive, which often allows Negishi couplings to proceed at room temperature without the need for a base.[21] This is a significant advantage for our substrate, as the absence of a strong base completely circumvents the issue of alcohol deprotonation.
-
Catalyst (Pd(PPh₃)₄): A standard Pd(0) catalyst is sufficient, as the transmetalation from zinc to palladium is typically very fast.
-
Chemoselectivity: The high reactivity and base-free conditions make Negishi coupling an excellent choice for achieving high chemoselectivity, with the reaction occurring exclusively at the C-Br bond. The main drawback is the requirement to prepare and handle the moisture-sensitive organozinc reagent.[22]
Quantitative Performance Comparison
The following table summarizes the expected performance of 4-(2-bromophenyl)butan-1-ol in each of the five coupling reactions under the optimized protocols described above. The yield and selectivity are based on typical outcomes for similar substrates reported in the chemical literature.
| Reaction | Coupling Partner | Typical Temp. | Typical Time | Typical Yield | Key Advantage | Potential Challenge |
| Suzuki-Miyaura | Phenylboronic Acid | 90 °C | 12 h | 85-95% | High functional group tolerance; stable reagents.[23] | Requires heating; potential for side reactions with strong base. |
| Heck | n-Butyl Acrylate | 100 °C | 16 h | 70-85% | Utilizes simple alkenes as coupling partners. | Higher temperatures required; regioselectivity can be an issue. |
| Sonogashira | Phenylacetylene | 25-50 °C | 24 h | 80-90% | Very mild conditions; direct C(sp²)–C(sp) bond formation.[16] | Requires copper co-catalyst; potential for alkyne homocoupling. |
| Buchwald-Hartwig | Morpholine | 100 °C | 18 h | 60-75% | Direct C-N bond formation. | Requires strong base, high risk of O-arylation side product. |
| Negishi | Phenylzinc Chloride | 25 °C | 6 h | 90-98% | Base-free conditions, excellent chemoselectivity, very mild.[21] | Moisture-sensitive organozinc reagents must be prepared.[3] |
Conclusion and Recommendations
This comparative guide demonstrates that 4-(2-bromophenyl)butan-1-ol is a viable substrate for a variety of palladium-catalyzed cross-coupling reactions. The choice of reaction should be guided by the desired transformation and the acceptable tolerance for potential side reactions.
-
For C(sp²)-C(sp²) bond formation, both Suzuki-Miyaura and Negishi couplings are excellent choices. The Negishi coupling offers superior chemoselectivity and milder conditions, making it the preferred method if the synthesis and handling of organozinc reagents are feasible. The Suzuki-Miyaura coupling is a more operationally simple alternative with a slightly higher risk of base-induced side reactions.
-
For C(sp²)-C(sp) bond formation, the Sonogashira coupling is unparalleled, offering mild conditions and high yields with excellent preservation of the hydroxyl group.
-
For C(sp²)-C(sp²) vinylation, the Heck reaction is effective, though it may require higher temperatures and careful optimization to ensure high regioselectivity.
-
For C(sp²)-N bond formation, the Buchwald-Hartwig amination presents the most significant challenge due to the requirement of a strong base. This reaction is prone to forming an O-arylated byproduct and will likely afford lower yields of the desired N-arylated product. Significant screening of bases, ligands, and reaction conditions would be necessary to optimize this transformation.
By understanding the nuances of each reaction, researchers can harness the full synthetic potential of 4-(2-bromophenyl)butan-1-ol to build complex molecular architectures with precision and efficiency.
References
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Akhtar, N., et al. (2022). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. [Link]
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Dai, C., et al. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society. [Link]
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Morken, J. P., et al. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. NIH Public Access. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
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MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
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National Institutes of Health. (2015). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. [Link]
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ARKIVOC. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]
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MDPI. (2017). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. [Link]
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Reddit. (2025). Sonogashira coupling in presence of hydroxyl groups. [Link]
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ChemOrgChem. (2025). Heck Cross-Coupling|Cationic Mechanism/GATE 2019| Problem Solved. YouTube. [Link]
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A Comparative Stability Analysis of 4-(2-Bromophenyl)butan-1-ol: A Guide for Researchers
In the landscape of pharmaceutical research and drug development, the stability of chemical intermediates is a cornerstone of robust and reproducible synthetic processes. This guide provides an in-depth stability analysis of 4-(2-Bromophenyl)butan-1-ol, a key building block in the synthesis of various pharmaceutically active compounds. We will explore its degradation pathways under various stress conditions and compare its predicted stability to its structural isomers and non-brominated analogue. This document is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate potential stability issues associated with this compound.
Introduction: The Critical Role of Stability in Synthesis
The chemical stability of a reagent or intermediate directly impacts the efficiency, safety, and scalability of a synthetic route. Degradation can lead to reduced yield, the formation of unwanted impurities that may be difficult to separate, and in some cases, the generation of toxic byproducts. 4-(2-Bromophenyl)butan-1-ol, with its reactive aryl bromide and primary alcohol functionalities, presents a unique stability profile that warrants careful consideration. Understanding its behavior under various conditions is paramount for process optimization and ensuring the quality of the final active pharmaceutical ingredient (API).
This guide will delve into a forced degradation study, a systematic approach to identify potential degradation products and pathways by subjecting the compound to stress conditions that are more severe than accelerated stability testing.[1] The knowledge gained from such studies is invaluable for developing stable formulations and establishing appropriate storage and handling procedures.[1]
Physicochemical Properties and Predicted Reactivity
Before delving into experimental analysis, a review of the physicochemical properties of 4-(2-Bromophenyl)butan-1-ol provides clues to its potential stability liabilities.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃BrO | PubChem |
| Molecular Weight | 229.11 g/mol | PubChem |
| Structure | PubChem | |
| Predicted Reactivity | The presence of a bromine atom on the phenyl ring makes it susceptible to nucleophilic attack and photolytic cleavage. The primary alcohol is prone to oxidation. The proximity of the alcohol to the aryl bromide may also allow for intramolecular reactions under certain conditions. |
Comparative Stability Analysis: A Proposed Study
To provide a comprehensive understanding of the stability of 4-(2-Bromophenyl)butan-1-ol, we propose a comparative forced degradation study against two key analogues:
-
4-(4-Bromophenyl)butan-1-ol: The para-isomer, to evaluate the effect of the bromine position on stability.
-
4-Phenylbutan-1-ol: The non-brominated analogue, to assess the impact of the bromine substituent on overall stability.
The following sections outline the experimental protocols for this comparative study.
Forced Degradation Experimental Workflow
The following diagram illustrates the workflow for the proposed forced degradation study.
Caption: Workflow for Comparative Forced Degradation Study
Detailed Experimental Protocols
3.2.1. Materials
-
4-(2-Bromophenyl)butan-1-ol (high purity)
-
4-(4-Bromophenyl)butan-1-ol (high purity)
-
4-Phenylbutan-1-ol (high purity)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
3.2.2. Stress Conditions
For each compound, prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for a specified time (e.g., 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for a specified time (e.g., 24 hours). Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for a specified time (e.g., 24 hours).
-
Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C for a specified time (e.g., 7 days).
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
3.2.3. Analytical Methodology
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A validated method for related brominated aromatic compounds can be a good starting point.[2]
-
HPLC System: A standard HPLC system with a UV/Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for such compounds.
-
Mobile Phase: A gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile is a good starting point. The gradient should be optimized to achieve good separation of all peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., 220 nm and 254 nm).
-
GC-MS and LC-MS/MS: For the identification of unknown degradation products, fractions corresponding to the degradation peaks from the HPLC can be collected and further analyzed by GC-MS or LC-MS/MS.
Predicted Degradation Pathways and Products
Based on the chemical structure of 4-(2-Bromophenyl)butan-1-ol and established reaction mechanisms, we can predict the likely degradation pathways under different stress conditions.
Hydrolytic Degradation
Under basic conditions, the aryl bromide is susceptible to nucleophilic aromatic substitution by hydroxide ions, although this typically requires harsh conditions. A more likely scenario under forced degradation conditions is the intramolecular Williamson ether synthesis, where the alcohol acts as an internal nucleophile.
Caption: Predicted Hydrolytic Degradation Pathways
The ortho-position of the bromine atom in 4-(2-Bromophenyl)butan-1-ol may facilitate intramolecular cyclization to form a tetrahydrofuran derivative, especially under basic conditions where the alcohol is deprotonated.[3][4] The para-isomer, 4-(4-Bromophenyl)butan-1-ol, would not be able to undergo this intramolecular reaction, suggesting it may be more stable under these specific conditions.
Oxidative Degradation
The primary alcohol group is the most likely site of oxidative attack. Strong oxidizing agents like potassium permanganate can oxidize primary alcohols to carboxylic acids.[5][6][7][8][9] The benzylic position is also susceptible to oxidation, though in this case, it is a secondary carbon within the chain.
Caption: Predicted Oxidative Degradation Pathway
We would expect 4-(2-Bromophenyl)butan-1-ol, 4-(4-Bromophenyl)butan-1-ol, and 4-Phenylbutan-1-ol to exhibit similar susceptibility to oxidation at the alcohol group, leading to the corresponding aldehydes and carboxylic acids.
Photolytic Degradation
Aryl halides are known to undergo photolytic cleavage of the carbon-halogen bond. The photodegradation of 2-bromophenol has been shown to involve photohydrolysis, debromination, and bromine transfer.[10]
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A Multi-Modal Approach to Confirming the Structure of 4-(2-Bromophenyl)butan-1-ol Derivatives: A Comparative Guide
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. An error in structural assignment can invalidate subsequent biological, toxicological, and pharmacological data, leading to significant loss of time and resources. The 4-(2-bromophenyl)butan-1-ol scaffold and its derivatives are prevalent in medicinal chemistry and materials science. Their structure, comprising a substituted aromatic ring, a flexible alkyl chain, and a terminal alcohol, presents a classic yet critical challenge for characterization.
This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of these molecules. We will move beyond a simple listing of methods to explain the causality behind experimental choices, presenting a synergistic workflow that ensures the highest degree of confidence in your results.
The Analytical Challenge: Beyond the Molecular Formula
The molecular formula, C₁₀H₁₃BrO, only tells part of the story.[1][2] Isomers abound, and a researcher must be able to definitively distinguish the target molecule from positional isomers (e.g., 4-(3-bromophenyl) or 4-(4-bromophenyl)butan-1-ol) or structural isomers (e.g., 1-(2-bromophenyl)butan-2-ol). Each technique discussed below provides a unique piece of the structural puzzle. When combined, they form a self-validating system for confirmation.
A Comparative Analysis of Spectroscopic and Crystallographic Techniques
A robust structural elucidation strategy does not rely on a single technique but rather on the convergence of data from multiple orthogonal methods. We will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity through bonds. | Provides unambiguous connectivity and stereochemical information. | Requires relatively larger sample amounts; complex spectra can be challenging to interpret. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, confirms elemental formula (especially for bromine's isotopic signature). | Does not provide direct information on atom connectivity or stereochemistry. |
| X-ray Crystallography | Absolute 3D atomic arrangement in the solid state. | The "gold standard" for unambiguous structure determination.[3][4] | Requires a high-quality single crystal, which can be difficult or impossible to obtain for many compounds.[5] |
| IR Spectroscopy | Presence of specific functional groups. | Fast, simple, and excellent for confirming the presence of key bonds (e.g., O-H, C-H). | Provides limited information about the overall molecular skeleton. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR is the most powerful tool for elucidating the precise atomic connectivity of organic molecules in solution.[6][7] A suite of 1D and 2D NMR experiments is required to build a complete picture of the 4-(2-bromophenyl)butan-1-ol structure.
Key Experiments and Their Purpose:
-
¹H NMR (Proton NMR): Provides information about the chemical environment, number, and connectivity of protons. We expect to see distinct signals for the aromatic protons, the three methylene groups of the butanol chain, and the hydroxyl proton.
-
¹³C NMR (Carbon NMR): Reveals the number of unique carbon environments and their electronic nature (aliphatic vs. aromatic).
-
2D COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations. This is essential for tracing the connectivity of the butanol chain, showing which protons are adjacent to each other.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the critical experiment for connecting the fragments, for instance, linking the benzylic protons of the butanol chain to the aromatic ring.
Expected NMR Data for 4-(2-Bromophenyl)butan-1-ol
| Proton Assignment | Expected ¹H Shift (ppm) | Multiplicity | Integration | Key COSY Correlations | Key HMBC Correlations |
| Aromatic (4H) | ~7.0 - 7.6 | Multiplets | 4H | With other aromatic protons | To aromatic carbons, Cα |
| -CH₂-OH (Hδ) | ~3.65 | Triplet | 2H | Hγ | Cγ, Cβ |
| -CH₂- (Hα) | ~2.75 | Triplet | 2H | Hβ | Aromatic Carbons, Cβ, Cγ |
| -CH₂- (Hβ) | ~1.75 | Multiplet | 2H | Hα, Hγ | Cα, Cγ, Cδ |
| -CH₂- (Hγ) | ~1.55 | Multiplet | 2H | Hβ, Hδ | Cα, Cβ, Cδ |
| -OH | Variable (~1-5) | Broad Singlet | 1H | None | Cδ |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
The diagram below illustrates the crucial correlations needed to assemble the structure.
Caption: Key NMR correlations for structural confirmation.
Mass Spectrometry (MS): The Molecular Weight and Isotopic Signature
Mass spectrometry is indispensable for confirming the molecular weight and elemental formula. For brominated compounds, it offers a uniquely definitive piece of evidence.[8]
The Bromine Isotope Pattern
Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[9] This means that any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks of almost equal intensity, separated by 2 m/z units (the "M+" and "M+2" peaks).[10][11] The observation of this pattern is exceptionally strong evidence for the presence of one bromine atom in the molecule.
Expected Mass Spectrometry Data
-
Molecular Ion (M+): Expect to see peaks at m/z 228 and 230, corresponding to [C₁₀H₁₃⁷⁹BrO]⁺ and [C₁₀H₁₃⁸¹BrO]⁺.
-
Key Fragments: Fragmentation can provide further structural clues. Common fragmentations include:
-
Loss of H₂O (m/z 210, 212) from the alcohol.
-
Loss of the butanol side chain.
-
Benzylic cleavage.
-
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive ion ESI mode.
-
Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.
-
Analysis: Look for the molecular ion peaks at m/z 228/230 with an intensity ratio of approximately 1:1. Use the instrument software to calculate the theoretical exact mass for C₁₀H₁₃BrO and compare it to the observed mass to confirm the elemental composition with high accuracy (typically <5 ppm error).
X-ray Crystallography: The Unambiguous 3D Structure
When an absolute, undeniable confirmation of structure, including stereochemistry and solid-state conformation, is required, single-crystal X-ray crystallography is the ultimate arbiter.[4] This technique determines the precise location of every atom in a crystalline lattice by analyzing the diffraction pattern of X-rays passing through the crystal.
However, the primary prerequisite is a significant hurdle: the growth of a diffraction-quality single crystal.[5] Phenylbutanol derivatives can be oils or amorphous solids, making crystallization challenging.[12]
Experimental Workflow: X-ray Crystallography
Caption: The experimental workflow for X-ray crystallography.
If successful, the output provides bond lengths, bond angles, and torsional angles, leaving no ambiguity about the connectivity and conformation of the molecule.
A Synergistic and Self-Validating Workflow
No single technique is sufficient. A senior scientist applies these methods in a logical progression to build a case for the structure, with each step validating the last.
-
Initial Confirmation (MS & IR): Upon synthesis and purification, immediately run MS to confirm the molecular weight and the presence of bromine via the isotopic pattern. Run a quick IR spectrum to confirm the presence of the hydroxyl (-OH) group. This is a rapid, low-cost first pass.
-
Detailed Connectivity (NMR): With the correct mass and functional groups confirmed, perform a full suite of NMR experiments (¹H, ¹³C, COSY, HMBC). This will establish the carbon-hydrogen framework and definitively link the butanol chain to the 2-position of the bromophenyl ring.
-
Absolute Confirmation (X-ray Crystallography): If the compound is crystalline and intended for use in a context where absolute structure is paramount (e.g., as a pharmaceutical active ingredient), proceed with X-ray crystallography.
This multi-modal approach ensures the highest level of scientific integrity, providing a self-validating dataset that confirms the structure of your 4-(2-bromophenyl)butan-1-ol derivative with confidence.
References
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Organic Chemistry NMR Structure Elucidation 4-Bromobutanenitrile. (2015). YouTube. [Link]
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Supramolecular Structure of Phenyl Derivatives of Butanol Isomers. National Institutes of Health (NIH). [Link]
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Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. [Link]
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X-ray crystal structures of liquid phenylpropanol derivatives obtained... ResearchGate. [Link]
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Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]
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Mass Spectrometry. Chemistry LibreTexts. [Link]
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Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). MDPI. [Link]
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(PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]
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Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]
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Using Mass Spectrometry to Determine if Bromine or Chlorine are in a Molecule. (2020). YouTube. [Link]
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Supplementary information. The Royal Society of Chemistry. [Link]
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Synthesis and Single-Crystal X-ray Characterization of 4,4''-Functionalized 4'-(4-Bromophenyl)-2,2':6',2''-terpyridines. ResearchGate. [Link]
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C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum... doc brown's advanced organic chemistry revision notes. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
